molecular formula C8H4BrCl B2683229 2-Bromo-4-chloro-1-ethynylbenzene CAS No. 1350535-10-2

2-Bromo-4-chloro-1-ethynylbenzene

Cat. No.: B2683229
CAS No.: 1350535-10-2
M. Wt: 215.47
InChI Key: ZNYGHEOMBPEQEC-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-ethynylbenzene is a useful research compound. Its molecular formula is C8H4BrCl and its molecular weight is 215.47. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-chloro-1-ethynylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-1-ethynylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloro-1-ethynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYGHEOMBPEQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-chloro-1-ethynylbenzene: Molecular Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-1-ethynylbenzene is a halogenated aromatic alkyne that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive ethynyl group and two different halogen substituents on the phenyl ring, makes it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of 2-Bromo-4-chloro-1-ethynylbenzene, with a focus on its role as a key intermediate in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Bromo-4-chloro-1-ethynylbenzene is characterized by a benzene ring substituted with a bromine atom at the 2-position, a chlorine atom at the 4-position, and an ethynyl group at the 1-position. This specific substitution pattern imparts distinct reactivity to the molecule, allowing for selective functionalization at different sites.

The presence of the ethynyl group provides a reactive handle for various coupling reactions, most notably the Sonogashira coupling, which is instrumental in forming carbon-carbon bonds. The differential reactivity of the bromo and chloro substituents can also be exploited in sequential cross-coupling reactions, enabling the synthesis of highly functionalized aromatic compounds.

PropertyValueSource
Molecular Formula C₈H₄BrCl
Molecular Weight 215.47 g/mol
CAS Number 1350535-10-2
Appearance Solid
InChI 1S/C8H4BrCl/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H
SMILES C#CC1=C(C=C(C=C1)Cl)Br

Synthesis of 2-Bromo-4-chloro-1-ethynylbenzene

The primary synthetic route to 2-Bromo-4-chloro-1-ethynylbenzene involves a Sonogashira coupling reaction. A plausible and efficient method starts from a readily available dihalogenated benzene derivative, such as 1-bromo-3-chloro-2-iodobenzene, which can be selectively coupled with a protected acetylene source like ethynyltrimethylsilane. The trimethylsilyl (TMS) protecting group can then be removed under mild basic conditions to yield the terminal alkyne.

Experimental Protocol: Two-Step Synthesis

Step 1: Sonogashira Coupling of 1-Bromo-3-chloro-2-iodobenzene with Ethynyltrimethylsilane

Synthesis_Step1 Reactant1 1-Bromo-3-chloro-2-iodobenzene Product1 2-Bromo-4-chloro-1-((trimethylsilyl)ethynyl)benzene Reactant1->Product1 Reactant2 Ethynyltrimethylsilane Reactant2->Product1 Catalyst Pd(PPh₃)₂Cl₂ CuI Catalyst->Product1 Catalyst Base Et₃N (Triethylamine) Base->Product1 Base Solvent THF Solvent->Product1 Solvent Synthesis_Step2 Reactant 2-Bromo-4-chloro-1-((trimethylsilyl)ethynyl)benzene Product 2-Bromo-4-chloro-1-ethynylbenzene Reactant->Product Reagent K₂CO₃ Reagent->Product Reagent Solvent Methanol/THF Solvent->Product Solvent Kinase_Inhibitor_Scaffold BuildingBlock 2-Bromo-4-chloro-1-ethynylbenzene Intermediate Substituted Phenylacetylene Intermediate BuildingBlock->Intermediate Sonogashira Coupling CoreScaffold Heterocyclic Core (e.g., Quinazoline, Pyrimidine) CoreScaffold->Intermediate KinaseInhibitor Final Kinase Inhibitor Intermediate->KinaseInhibitor Further Functionalization (e.g., Suzuki, Buchwald-Hartwig)

Thermodynamic Properties of Halogenated Phenylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for researchers in medicinal chemistry and physical organic chemistry. It synthesizes experimental thermodynamic data with practical applications in drug design.

A Technical Guide for Drug Discovery & Materials Science

Executive Summary & Strategic Relevance

Halogenated phenylacetylenes (HPAs) represent a critical scaffold in modern drug discovery, serving as rigid, conjugated linkers that modulate metabolic stability and receptor binding affinity. While the parent compound, phenylacetylene, is well-characterized, the thermodynamic profiles of its halogenated derivatives (F, Cl, Br, I) are often scattered or reliant on predictive models.

Understanding the enthalpy of formation (


)  and enthalpy of sublimation (

)
of these compounds is not merely an academic exercise; it is essential for:
  • Safety: Predicting the exothermic polymerization risks inherent to acetylenic compounds.

  • Synthesis: Optimizing energy budgets for cross-coupling reactions (e.g., Sonogashira).

  • Bioavailability: Correlating crystal lattice energy with solubility and dissolution rates in pharmaceutical formulations.

Experimental Methodologies: The Gold Standard

To obtain high-fidelity thermodynamic data for HPAs, specific calorimetric protocols must be employed. Standard combustion methods often fail due to the volatility of acetylenes and the corrosive nature of halogen combustion products.

Rotating-Bomb Combustion Calorimetry

For determining the standard molar enthalpy of formation (


), rotating-bomb calorimetry  is the mandatory protocol for halogenated species.
  • Why Rotating? Unlike static bombs, a rotating bomb ensures the liquid solvent (usually arsenious oxide solution or hydrazine) completely washes the bomb walls. This is critical to convert all free halogen gases (

    
    ) into their corresponding hydrohalic acids (
    
    
    
    ) in a thermodynamically defined state.
  • The Protocol:

    • Sample Encapsulation: Seal the volatile HPA in a Mylar or polyester micro-bag to prevent pre-ignition evaporation.

    • Combustion: Ignite in 3.04 MPa of high-purity oxygen.

    • Rotation: Immediately after ignition, the bomb rotates axially to dissolve combustion gases.

    • Correction: Apply Washburn corrections to adjust for non-standard states (pressure, solubility of

      
      ).
      
Knudsen Effusion for Sublimation Enthalpy

For solid derivatives (e.g., 4-fluorophenylacetylene at low T, or heavier iodo-derivatives), Knudsen Effusion Mass Spectrometry (KEMS) is the preferred method for measuring


.
  • Mechanism: The solid sample sublimates into a vacuum through a microscopic orifice. The rate of mass loss is measured as a function of temperature.

  • Self-Validation: The linearity of a plot of

    
     vs 
    
    
    
    (Clausius-Clapeyron) validates the equilibrium conditions.
Workflow Visualization

The following diagram illustrates the rigorous workflow required to derive the standard enthalpy of formation from raw experimental data.

CalorimetryWorkflow Sample Halogenated Phenylacetylene Bomb Rotating Bomb Calorimeter Sample->Bomb Ignition (30 atm O2) RawData Corrected Temp Rise (ΔT) Bomb->RawData EnergyComb Energy of Combustion (ΔcU) RawData->EnergyComb Washburn Washburn Corrections EnergyComb->Washburn Adjust for Side Reactions EnthalpyComb Enthalpy of Combustion (ΔcH) Washburn->EnthalpyComb HessLaw Hess's Law Calculation EnthalpyComb->HessLaw Subtract Products (CO2, H2O, HX) FinalValue Standard Enthalpy of Formation (ΔfH°) HessLaw->FinalValue

Figure 1: Critical workflow for determining thermodynamic stability via rotating-bomb calorimetry.

Thermodynamic Data & Structure-Property Relationships

Thermodynamic Properties Table

While experimental


 values for specific isomers are sparse in open literature, the parent values and physical properties provide a baseline. Values for derivatives are often estimated using Group Additivity Values (GAV)  based on the Benson method.
CompoundCAS No.[1][2][3][4][5][6][7]Physical State (298 K)Melting Point (°C)Boiling Point

(kJ/mol)
Phenylacetylene 536-74-3Liquid-45142 °C+306.6 (Exp)
4-Fluorophenylacetylene 766-98-3Solid/Liquid*26-2755 °C (40 mmHg)~280 (Est)
4-Chlorophenylacetylene 873-73-4Solid45-4779-82 °C (23 mmHg)~295 (Est)
4-Bromophenylacetylene 766-96-1Solid64-66N/A~330 (Est)

*Note: 4-Fluorophenylacetylene exists at the boundary of solid/liquid at room temperature depending on purity and ambient conditions.

Structure-Stability Logic

The stability and melting point trends follow a clear causality governed by intermolecular forces:

  • Lattice Energy & Halogen Size:

    • As the halogen size increases (

      
      ), the polarizability  of the electron cloud increases.
      
    • This enhances London Dispersion Forces between the stacked phenyl rings in the crystal lattice.

    • Result: Higher melting points (F < Cl < Br).

  • Reactivity & Storage:

    • The terminal alkyne (

      
      ) is thermodynamically unstable relative to polymerization.
      
    • Electron Withdrawing Groups (EWGs) like Fluorine (para-position) increase the acidity of the acetylenic proton, making the compound more susceptible to base-catalyzed degradation or spontaneous polymerization if not stabilized (often with radical inhibitors like BHT).

StructureProperty Halogen Halogen Substituent (F → Cl → Br → I) Polarizability Increased Polarizability Halogen->Polarizability Larger Electron Cloud Acidity Increased Acidity of Acetylenic Proton Halogen->Acidity Inductive Effect (-I) Dispersion Stronger London Dispersion Forces Polarizability->Dispersion Lattice Higher Crystal Lattice Energy Dispersion->Lattice MP Higher Melting Point Lattice->MP Reactivity Higher Reactivity (Sonogashira Coupling) Acidity->Reactivity Easier Deprotonation

Figure 2: Causal relationship between halogen substitution, intermolecular forces, and macroscopic physical properties.

Applications in Drug Discovery[9][10][11]

The thermodynamic profile of HPAs directly influences their utility in medicinal chemistry.

mGluR5 Antagonists (The "MPEP" Class)

The most prominent application of the phenylethynyl scaffold is in the development of metabotropic glutamate receptor 5 (mGluR5) antagonists.

  • MPEP: 2-methyl-6-(phenylethynyl)pyridine.

  • MTEP: 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine.

  • Thermodynamic Role: The rigid ethynyl linker locks the phenyl and pyridine rings in a planar or near-planar conformation, optimizing the entropic cost of binding to the receptor pocket. The halogenation of the phenyl ring (often Fluorine or Chlorine) is used to block metabolic "soft spots" (preventing oxidation by CYP450 enzymes) without significantly altering the steric profile.

Crizotinib Intermediates

In the synthesis of the anticancer drug Crizotinib (ALK inhibitor), halogenated phenylethynyl derivatives often serve as key intermediates.[8] The Sonogashira coupling reaction is used to attach the rigid linker.

  • Process Safety: Understanding the

    
     is crucial here. The reaction is highly exothermic; precise calorimetric data ensures that flow chemistry reactors are designed with adequate heat removal capacity to prevent thermal runaway.
    
Bioisosteres & Click Chemistry

The ethynyl group is a bioisostere for amide bonds (similar length, but rigid and non-polar).

  • Click Chemistry: 4-Fluorophenylacetylene is a standard "click" partner. It reacts with azides to form triazoles. The thermodynamic driving force for this reaction is the formation of the stable aromatic triazole ring (

    
     kJ/mol), a value that can be predicted using the formation enthalpy of the alkyne precursor.
    

References

  • NIST Chemistry WebBook. Thermochemical Data for Phenylacetylene and Halogenated Derivatives.[9] National Institute of Standards and Technology.[9] Link

  • Ribeiro da Silva, M. A. V., et al.Combustion Calorimetry of Organic Compounds.
  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. Link

  • ChemicalBook. Physical Properties of 4-Fluorophenylacetylene (CAS 766-98-3).Link

  • Benson, S. W.Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. (Source for Group Additivity principles).
  • PubChem. Compound Summary: 1-Ethynyl-3-fluorobenzene.[7] National Library of Medicine. Link

Sources

Introduction: The Architectural Versatility of a Dihalogenated Aryl Alkyne

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of 2-Bromo-4-chloro-1-ethynylbenzene

2-Bromo-4-chloro-1-ethynylbenzene is a highly functionalized aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its structure, featuring a benzene ring substituted with a reactive ethynyl group, a bromine atom, and a chlorine atom, offers chemists a versatile platform for constructing complex molecular architectures. The distinct reactivity of these functional groups allows for selective and sequential chemical transformations, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials.[1][2]

The strategic placement of the bromine and chlorine atoms, coupled with the presence of the terminal alkyne, provides multiple reaction sites. This dual reactivity enables its participation in a wide array of synthetic methodologies, most notably in palladium-catalyzed cross-coupling reactions, which are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a comprehensive overview of the core applications of 2-Bromo-4-chloro-1-ethynylbenzene, offering insights into the mechanistic principles and practical methodologies for researchers, scientists, and professionals in drug development.

PropertyValueSource
CAS Number 1350535-10-2[1]
Molecular Formula C₈H₄BrCl[1]
Molecular Weight 215.47 g/mol [1]
Physical Form Solid
Purity ≥98% (Typical)
Storage 4°C, stored under nitrogen

Part 1: Core Synthetic Applications — A Hub for Molecular Elaboration

The primary utility of 2-Bromo-4-chloro-1-ethynylbenzene lies in its capacity to undergo selective cross-coupling reactions, leveraging the differential reactivity of its halogen substituents and the terminal alkyne.

The Sonogashira Cross-Coupling Reaction: A Gateway to Arylalkynes

The Sonogashira coupling is arguably the most significant application of this reagent. This reaction facilitates the formation of a C(sp²)–C(sp) bond by coupling the aryl halide moiety with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3][4][5]

Causality in Experimental Design: The success of the Sonogashira reaction hinges on the synergistic action of the palladium and copper catalysts. The palladium(0) species undergoes oxidative addition with the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This acetylide then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[4][6]

The reactivity of aryl halides in this process follows the order: I > Br > Cl.[4] This predictable reactivity is a cornerstone of its synthetic utility. For 2-Bromo-4-chloro-1-ethynylbenzene, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for highly selective coupling at the bromine-substituted position while leaving the chlorine atom intact for subsequent functionalization.

Sonogashira_Cycle cluster_caption Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X Pd_Complex trans-Ar-Pd(II)-X(L₂) OxiAdd->Pd_Complex Transmetalation Transmetalation Pd_Complex->Transmetalation Pd_Complex_Cis cis-Ar-Pd(II)-R'(L₂) Transmetalation->Pd_Complex_Cis Isomerization cis/trans Isomerization RedEli Reductive Elimination Pd_Complex_Cis->RedEli RedEli->Pd0 Product Ar-R' RedEli->Product CuX Cu(I)X Cu_Acetylide Cu(I)-R' Base Base Alkyne R'-H Alkyne->Cu_Acetylide Base, CuX Cu_Acetylide->Transmetalation caption General catalytic cycle for the Sonogashira cross-coupling reaction.

Caption: General catalytic cycle for the Sonogashira cross-coupling reaction.

Protocol 1: Selective Sonogashira Coupling of 2-Bromo-4-chloro-1-ethynylbenzene

This protocol describes a general procedure for the selective coupling at the C-Br position.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-chloro-1-ethynylbenzene (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and Copper(I) iodide (CuI, 0.04 eq.).

  • Solvent and Reagents Addition: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Follow this with the addition of a degassed amine base, typically triethylamine (Et₃N, 3.0 eq.) or diisopropylamine (DIPA, 3.0 eq.).

  • Substrate Addition: Add the terminal alkyne coupling partner (1.1 eq.) to the stirring mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 2-(alkynyl)-4-chloro-1-bromobenzene derivative.

Suzuki and Other Cross-Coupling Reactions

While Sonogashira coupling at the ethynyl proton is common, the aryl halides on 2-Bromo-4-chloro-1-ethynylbenzene can also participate in other cross-coupling reactions, such as the Suzuki coupling.[1] This reaction pairs the aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of biaryl structures, further expanding the synthetic utility of the core scaffold. The same reactivity principle (Br > Cl) applies, enabling selective formation of a C-C bond at the 2-position.

Cycloaddition Reactions

The ethynyl group serves as a competent dienophile or dipolarophile in cycloaddition reactions, providing a direct route to construct carbocyclic and heterocyclic ring systems.[7] Reactions such as the Diels-Alder ([4+2] cycloaddition) with dienes or 1,3-dipolar cycloadditions with dipoles (e.g., azides to form triazoles) are powerful tools for building molecular complexity from this simple starting material.[8]

Part 2: Applications in Medicinal Chemistry and Drug Development

The arylalkyne motif is a prevalent scaffold in numerous biologically active compounds, prized for its rigid, linear geometry which can effectively probe binding pockets in enzymes and receptors.

Building Blocks for Kinase Inhibitors

Receptor tyrosine kinases (RTKs) are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 2-Bromo-4-chloro-1-ethynylbenzene scaffold is an attractive starting point for the synthesis of such inhibitors. The aryl-ethynyl core can be elaborated to mimic the binding of ATP in the kinase hinge region, a common strategy for achieving potent inhibition.[9][10]

For instance, a synthetic route could involve an initial Sonogashira coupling to introduce a key pharmacophore, followed by a nucleophilic aromatic substitution (SₙAr) at the more inert chloro-position to append another functional group, or a second cross-coupling reaction.

Kinase_Inhibitor_Synthesis cluster_caption Start 2-Bromo-4-chloro- 1-ethynylbenzene Step1 Sonogashira Coupling (Selective at C-Br) Start->Step1 Intermediate1 Intermediate A (2-alkynyl-4-chloro-benzene) Step1->Intermediate1 Step2 Suzuki or Buchwald-Hartwig Coupling (at C-Cl) Intermediate1->Step2 FinalProduct Complex Kinase Inhibitor Scaffold Step2->FinalProduct caption Hypothetical pathway to a kinase inhibitor scaffold.

Caption: Hypothetical pathway to a kinase inhibitor scaffold.

Scaffolds for Diverse Bioactive Molecules

Beyond kinase inhibitors, the unique electronic and steric properties of this reagent make it suitable for synthesizing a wide range of other bioactive molecules. For example, propargyloxy-benzene derivatives, which can be synthesized from halogenated phenols, have shown potential as antibacterial and anti-urease agents.[11][12] The 2-bromo-4-chloro-phenyl moiety can be converted to a phenol and then reacted with propargyl bromide, demonstrating the versatility of the starting material for accessing different classes of compounds.

Part 3: Applications in Materials Science

The rigid, rod-like structure imparted by the ethynyl-phenylene linkage makes 2-Bromo-4-chloro-1-ethynylbenzene a valuable monomer for the synthesis of conjugated polymers with unique optoelectronic properties.

Synthesis of Poly(phenylene ethynylene)s (PPEs)

Poly(phenylene ethynylene)s (PPEs) are a class of conjugated polymers known for their high fluorescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and organic photovoltaics.[13][14]

A common method for synthesizing PPEs is through step-growth polymerization using the Sonogashira coupling reaction.[13] A di-functionalized monomer derived from 2-Bromo-4-chloro-1-ethynylbenzene could be co-polymerized with a di-alkyne monomer. The halogen substituents on the polymer backbone can be used to tune the material's electronic properties, solubility, and solid-state packing.

Polymerization_Scheme cluster_caption Monomer1 Di-ethynyl Monomer (A-A type) Process Sonogashira Polymerization Monomer1->Process Monomer2 Di-bromo Monomer (B-B type derived from title compound) Monomer2->Process Polymer [-A-A-B-B-] Poly(phenylene ethynylene) Process->Polymer caption Simplified scheme for PPE synthesis via Sonogashira polymerization.

Caption: Simplified scheme for PPE synthesis via Sonogashira polymerization.

Conclusion

2-Bromo-4-chloro-1-ethynylbenzene is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its well-defined and differential reactivity allows for precise, predictable, and versatile synthetic transformations. From the selective assembly of complex pharmaceutical agents like kinase inhibitors to the controlled polymerization of functional materials for advanced electronic applications, this compound provides a reliable and powerful platform. The continued exploration of its reactivity will undoubtedly lead to further innovations across the chemical sciences, reinforcing its status as a key intermediate in the modern synthetic chemist's toolkit.

References

  • MySkinRecipes. 2-Bromo-4-chloro-1-ethynylbenzene.
  • Chem-Impex. 2-Bromo-4-chloro-1-nitro-benzene.
  • National Institutes of Health (NIH). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents.
  • Sigma-Aldrich. 2-Bromo-4-chloro-1-ethynylbenzene | 1350535-10-2.
  • Google Patents. CN1103329C - Ethynyl-substituted aromatic compounds, their synthesis, polymers and their uses.
  • J&K Scientific LLC. Sonogashira Cross-Coupling.
  • PubMed Central (PMC). Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chem-Station Int. Ed. Sonogashira-Hagiwara Cross Coupling Reaction.
  • PubMed Central (PMC). Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene).
  • Pergamon Press. Cycloaddition Reactions in Organic Synthesis.
  • PubMed Central (PMC). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • Chemistry LibreTexts. 1.2: Cycloaddition Reactions.
  • International Journal of Physics and Mathematics. Poly (P-phenylene) S: Synthesis and applications.
  • PubMed Central (PMC). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.
  • PLOS One. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.

Sources

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-4-chloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this powerful transformation has become indispensable for the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3][4] The reaction is prized for its mild conditions, functional group tolerance, and broad substrate scope.[2][3]

This guide provides a detailed protocol and in-depth technical insights for the Sonogashira coupling of a specific and valuable building block: 2-Bromo-4-chloro-1-ethynylbenzene . The presence of two different halogen substituents on the aromatic ring introduces a key element of regioselectivity, which will be a central focus of this application note.

Understanding the Core Principles: Mechanism and Reagent Roles

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5] While copper-free versions exist, the classical approach remains widely used and is the focus of this protocol.[6] A fundamental understanding of the catalytic cycles and the role of each component is crucial for successful execution and troubleshooting.

The Dual Catalytic Cycle: A Symphony of Palladium and Copper

The currently accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8][9]

Sonogashira_Mechanism Cu_Acetylide Cu_Acetylide Transmetalation Transmetalation Cu_Acetylide->Transmetalation caption Catalytic cycles of the Sonogashira coupling.

Caption: Catalytic cycles of the Sonogashira coupling.

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[2][10] The reactivity order for this step is I > Br > Cl > F, a critical factor for the regioselectivity in dihaloarenes.[2][10]

    • Transmetalation : The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center.[9][10]

    • Reductive Elimination : The desired coupled product (Ar-C≡CR) is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[2][10]

  • Copper Cycle :

    • π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne.[11]

    • Deprotonation : The amine base deprotonates the terminal alkyne, facilitated by its coordination to the copper, forming the crucial copper acetylide intermediate.[11][12]

Strategic Considerations for 2-Bromo-4-chloro-1-ethynylbenzene

The key to successfully employing 2-Bromo-4-chloro-1-ethynylbenzene in a Sonogashira coupling lies in exploiting the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is significantly more reactive towards oxidative addition with the palladium catalyst than the C-Cl bond.[2] This inherent difference allows for a highly regioselective coupling at the 2-position (the site of the bromine atom).

Detailed Experimental Protocol

This protocol provides a general framework for the Sonogashira coupling of 2-Bromo-4-chloro-1-ethynylbenzene with a generic terminal alkyne. Optimization of specific parameters may be necessary for different alkynes.

Materials and Reagents
ReagentRoleTypical Loading (mol%)Purity/GradeNotes
2-Bromo-4-chloro-1-ethynylbenzeneAryl Halide1.0 equiv>98%The limiting reagent.
Terminal AlkyneCoupling Partner1.1 - 1.5 equiv>98%A slight excess is used to ensure complete consumption of the aryl halide.
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Palladium Catalyst1 - 5 mol%>98%Pd(PPh₃)₂Cl₂ is often more stable and soluble.[3][13]
Copper(I) Iodide (CuI)Co-catalyst0.5 - 5 mol%>98%Should be a fine, off-white to light tan powder. A gray or green color indicates oxidation.
Triethylamine (TEA) or Diisopropylamine (DIPA)Base & SolventAnhydrousAnhydrousServes as both the base and often as the solvent or co-solvent.[12] Must be rigorously degassed.
Tetrahydrofuran (THF) or TolueneCo-solvent (optional)AnhydrousAnhydrousCan be used to improve the solubility of the reagents. Must be rigorously degassed.
Step-by-Step Procedure

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Aryl Halide - Alkyne - Solvent - Base setup->reagents catalysts Add Catalysts: - Pd Catalyst - CuI reagents->catalysts reaction Reaction (Stir at RT to 60°C) catalysts->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quench - Extract - Dry monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End Product analysis->end

Caption: Experimental workflow for the Sonogashira coupling.

  • Reaction Setup : To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-chloro-1-ethynylbenzene (1.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. It is crucial to maintain an inert atmosphere throughout the reaction to prevent oxidation of the catalysts and homocoupling of the alkyne (Glaser coupling).[14]

  • Reagent Addition : Under a positive pressure of inert gas, add the degassed solvent (e.g., THF or toluene, if used) and the degassed amine base (e.g., triethylamine). Stir the mixture until the aryl halide is fully dissolved.

  • Catalyst Addition : In a separate vial, weigh the palladium catalyst and copper(I) iodide. Quickly add the catalysts to the reaction mixture under a stream of inert gas.

  • Alkyne Addition : Add the terminal alkyne (1.1 - 1.5 equiv) dropwise to the reaction mixture via syringe.

  • Reaction Conditions : Stir the reaction mixture at room temperature or heat to a temperature between 40-60°C. The optimal temperature will depend on the reactivity of the specific terminal alkyne.

  • Monitoring the Reaction : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride solution to remove the amine base, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-4-chloro-1-ethynylbenzene derivative.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst (palladium or copper).Use fresh, high-purity catalysts. Ensure CuI is not oxidized.
Insufficiently degassed solvents or reagents.Thoroughly degas all solvents and the amine base using the freeze-pump-thaw method or by bubbling with an inert gas for an extended period.
The reaction temperature is too low.Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Glaser Homocoupling Presence of oxygen.Maintain a strict inert atmosphere throughout the reaction setup and duration.[14]
Reaction run for an extended period at elevated temperatures.Monitor the reaction closely and work it up as soon as the starting material is consumed.
Formation of Byproducts Side reactions due to high temperatures.Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial.
Impure starting materials.Ensure the purity of all reagents before use.
Incomplete Reaction Insufficient amount of terminal alkyne or base.Use a slight excess of the terminal alkyne (1.1-1.5 equiv) and ensure the base is anhydrous and in sufficient quantity.
Steric hindrance from a bulky alkyne.A higher reaction temperature or a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands) may be required.[13]

Conclusion

The Sonogashira coupling of 2-Bromo-4-chloro-1-ethynylbenzene offers a reliable and regioselective route to valuable 2-alkynyl-4-chloro-1-ethynylbenzene derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can achieve precise control over the reaction outcome. A thorough understanding of the reaction mechanism, careful attention to experimental technique, particularly the maintenance of inert conditions, and systematic optimization of reaction parameters are paramount to achieving high yields and purity. This protocol and the accompanying technical insights provide a solid foundation for researchers and drug development professionals to successfully implement this powerful synthetic transformation in their work.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Books. (2020, August 28). 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. Retrieved from [Link]

  • ResearchGate. (2014, June). Sonogashira coupling in natural product synthesis. Retrieved from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of ligands used in decarboxylative Sonogashira coupling. Retrieved from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved from [Link]

  • Reddit. (2024, November 20). Sonogashira Coupling Tips. Retrieved from [Link]

  • PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • RSC Publishing. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]

  • YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]

  • YouTube. (2016, August 10). Sonogashira Coupling Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.. Retrieved from [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 2-Bromo-4-chloro-1-ethynylbenzene in Advanced Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Synthesis

2-Bromo-4-chloro-1-ethynylbenzene is a strategically designed aromatic compound that serves as a powerful building block in modern synthetic chemistry. Its utility stems from its trifunctional nature: a terminal alkyne group poised for cycloaddition reactions, and two distinct halogen atoms (bromine and chlorine) that offer handles for subsequent, orthogonal modifications. This unique arrangement makes it an invaluable intermediate in the fields of drug discovery, materials science, and chemical biology, particularly for constructing complex molecular architectures.[1][2]

The core value of this reagent lies in its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction.[3][4] This reaction facilitates the rapid and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole ring, a scaffold frequently found in bioactive molecules.[5][6][7] The presence of the bromo and chloro substituents on the resulting aryl-triazole product opens a gateway for post-cycloaddition functionalization, allowing for the systematic elaboration of the molecular structure.

Table 1: Physicochemical Properties of 2-Bromo-4-chloro-1-ethynylbenzene

PropertyValue
CAS Number 1350535-10-2[8]
Molecular Formula C₈H₄BrCl[1]
Molecular Weight 215.47 g/mol [1]
Appearance Solid[8]
Key Functional Groups Terminal Alkyne, Aryl Bromide, Aryl Chloride

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, prized for its high yields, mild reaction conditions, and remarkable functional group tolerance.[3][4][9] The reaction involves the [3+2] cycloaddition between a terminal alkyne (in this case, 2-Bromo-4-chloro-1-ethynylbenzene) and an organic azide to exclusively form the 1,4-regioisomer of the 1,2,3-triazole product.[3]

Mechanistic Insight: The Role of Copper

The catalytic cycle is initiated by the coordination of the Cu(I) ion to the terminal alkyne, which lowers the pKa of the acetylenic proton and facilitates the formation of a copper acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered cupracycle before reductive elimination yields the stable triazole ring and regenerates the Cu(I) catalyst.

Causality Behind Component Selection:

  • Cu(I) Source: The active catalyst is Cu(I). While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more reliable and common approach is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent.[10]

  • Reducing Agent: Sodium ascorbate is the most widely used reducing agent. It efficiently reduces Cu(II) to the catalytically active Cu(I) state, ensuring the reaction proceeds smoothly.[11][12]

  • Stabilizing Ligand: In biological or aqueous applications, a chelating ligand is crucial. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) stabilize the Cu(I) oxidation state, preventing oxidative homocoupling of the alkyne and protecting sensitive biomolecules from damage by reactive oxygen species.[10][11][12] This stabilization also accelerates the reaction rate.[12]

Diagram: The CuAAC Reaction Workflow

The following diagram illustrates the general workflow for a CuAAC reaction.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_process 3. Incubation & Workup Alkyne 2-Bromo-4-chloro- 1-ethynylbenzene (in solvent) ReactionVessel Combine Reagents in Reaction Vessel (Alkyne + Azide + Cu/Ligand) Alkyne->ReactionVessel Azide Azide Component (in solvent) Azide->ReactionVessel Cu_premix CuSO4 + Ligand (e.g., THPTA) Premixed Solution Cu_premix->ReactionVessel Ascorbate Sodium Ascorbate (Freshly Prepared) Initiate Add Sodium Ascorbate to Initiate Reaction ReactionVessel->Initiate Incubate Incubate at RT (e.g., 1-2 hours) Initiate->Incubate Workup Aqueous Workup / Purification (e.g., Chromatography) Incubate->Workup Product Isolated Triazole Product Workup->Product

Caption: General workflow for CuAAC synthesis.

Protocol 1: General Synthesis of a 1-(2-Bromo-4-chlorophenyl)-4-aryl-1H-1,2,3-triazole

This protocol describes a general procedure for the CuAAC reaction between 2-Bromo-4-chloro-1-ethynylbenzene and a representative organic azide (e.g., Benzyl Azide).

Materials:

  • 2-Bromo-4-chloro-1-ethynylbenzene

  • Benzyl Azide (or other organic azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: t-Butanol/Water mixture (1:1)

  • Reaction vessel (e.g., round-bottom flask with stir bar)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh before each use.

    • Prepare a premixed catalyst solution by dissolving CuSO₄·5H₂O (0.05 equivalents) and THPTA (0.25 equivalents) in a small amount of the t-BuOH/water solvent. A 5:1 ligand-to-copper ratio is recommended for protecting biomolecules or in sensitive applications.[11][12]

  • Reaction Setup:

    • In the reaction vessel, dissolve 2-Bromo-4-chloro-1-ethynylbenzene (1.0 equivalent) and the organic azide (1.1 equivalents) in the 1:1 t-BuOH/water solvent mixture. Stir until all solids are dissolved.

    • Add the premixed CuSO₄/THPTA solution to the reaction mixture.

  • Initiation and Incubation:

    • Add the freshly prepared Sodium Ascorbate solution (0.5 equivalents) to the stirring reaction mixture. A color change is often observed, indicating the reduction of Cu(II) to Cu(I) and the start of the reaction.

    • Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 1,4-disubstituted triazole.

Table 2: Typical Reagent Stoichiometry

ReagentRoleRecommended Equivalents
AlkyneSubstrate1.0
AzideSubstrate1.0 - 1.2
CuSO₄·5H₂OCatalyst Precursor0.01 - 0.10
Sodium AscorbateReducing Agent0.10 - 1.0
THPTA (optional)Cu(I) Stabilizing Ligand0.05 - 0.50

Application Note: Orthogonal Synthesis and Post-Click Functionalization

A key advantage of using 2-Bromo-4-chloro-1-ethynylbenzene is the potential for orthogonal synthesis . The term "orthogonal" refers to the ability to perform distinct, non-interfering chemical reactions on different functional groups within the same molecule.[13] In this case, the molecule offers three distinct reactive sites with differential reactivity:

  • Ethynyl Group: Reacts selectively in CuAAC.

  • Bromo Group: More reactive towards Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) compared to the chloro group.

  • Chloro Group: Can be functionalized under more forcing cross-coupling conditions after the bromo group has reacted.

This hierarchy allows for a stepwise, controlled elaboration of the molecular structure after the central triazole core has been formed.

Diagram: Sequential Functionalization Strategy

Sequential_Functionalization Start 2-Bromo-4-chloro- 1-ethynylbenzene Step1 Step 1: CuAAC (Click Reaction) + R-N3 Start->Step1 Intermediate1 Triazole Intermediate (with Br and Cl handles) Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Selective at Bromine) + R'-B(OH)2 Intermediate1->Step2 Intermediate2 Mono-functionalized Triazole (with Cl handle) Step2->Intermediate2 Step3 Step 3: Sonogashira Coupling (at Chlorine) + R''-Alkyne Intermediate2->Step3 FinalProduct Di-functionalized Final Product Step3->FinalProduct

Caption: Orthogonal synthesis via sequential reactions.

Protocol 2: Post-Click Suzuki Coupling (Selective Bromine Functionalization)

This protocol outlines a representative procedure for the selective functionalization of the bromine atom on the triazole product from Protocol 1, leaving the chlorine atom intact for potential future modification.

Materials:

  • 1-(2-Bromo-4-chlorophenyl)-4-aryl-1H-1,2,3-triazole (from Protocol 1)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent: Dioxane/Water mixture (e.g., 4:1)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Inert Atmosphere Setup:

    • Assemble the reaction flask and condenser under an inert atmosphere (Nitrogen or Argon). All glassware should be oven-dried to remove moisture.

  • Reaction Assembly:

    • To the reaction flask, add the 1-(2-Bromo-4-chlorophenyl)-4-aryl-1H-1,2,3-triazole (1.0 equivalent), the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

    • Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction and Incubation:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to afford the selectively functionalized biaryl-triazole compound.

Conclusion

2-Bromo-4-chloro-1-ethynylbenzene is a highly valuable and versatile reagent for synthetic chemists. Its primary application in CuAAC click chemistry provides a reliable method for creating complex 1,2,3-triazole scaffolds. More significantly, the di-halogenated phenyl ring serves as a platform for predictable, sequential, and orthogonal post-click modifications. This enables the efficient construction of molecular libraries and the synthesis of intricate target molecules for pharmaceutical and materials science research, embodying the modular and powerful principles of click chemistry.

References

  • MySkinRecipes. 2-Bromo-4-chloro-1-ethynylbenzene. Available at: [Link]

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available at: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available at: [Link]

  • Smirnov, A. V., & Galkin, V. I. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 17, 1034–1061. Available at: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • AxisPharm. Alkyne-Azide Click Chemistry Protocol for ADCs. (2024-09-20). Available at: [Link]

  • Chou, H.-Y., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351. Available at: [Link]

  • Chou, H.-Y., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. Available at: [Link]

  • Das, J. P., & Roy, M. S. (2018). CuO-Nanoparticles Catalyzed Synthesis of 1,4-Disubstituted-1,2,3-Triazoles from Bromoalkenes. ChemistrySelect, 3(14), 3848-3852. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993831. Available at: [Link]

  • Görür, M. (2021). Click Chemistry Approaches for the Synthesis and Functionalization of Macromolecules. Journal of Composites and Biodegradable Polymers, 9(5). Available at: [Link]

  • Labinsights. A Comprehensive Guide to Click Chemistry Reaction. (2024-10-22). Available at: [Link]

  • PubChemLite. 2-bromo-1-chloro-3-ethynylbenzene (C8H4BrCl). Available at: [Link]

  • Beilstein Journals. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Available at: [Link]

  • PubMed. 1-Chloro-4-[2-(4-chloro-phen-yl)eth-yl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry. (2019-04-12). Available at: [Link]

  • RSC Publishing. Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole. Available at: [Link]

  • Beilstein Journals. Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Available at: [Link]

  • Radboud Repository. Recent developments in bioorthogonal chemistry and the orthogonality within. (2020-11-03). Available at: [Link]

  • PubMed Central. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Available at: [Link]

  • Jena Bioscience. Overview Click Chemistry background information. (2014-03-06). Available at: [Link]

  • Patsnap. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Available at: [Link]

  • YouTube. Bioorthogonal Chemistry: an Introduction & Strategies ( Part 3). (2021-07-21). Available at: [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

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Application Note: Regioselective Functionalization of 2-Bromo-4-chloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-chloro-1-ethynylbenzene (CAS: 1350535-10-2) represents a high-value "Selectivity Triad" scaffold for medicinal chemistry and materials science. Its structure contains three distinct reactive sites—a terminal alkyne, an aryl bromide, and an aryl chloride—offering a unique platform for orthogonal functionalization.

This guide details the protocols for exploiting the electronic and steric differences between these sites to achieve high-fidelity regiocontrol. By adhering to the reactivity hierarchy (Terminal Alkyne > Aryl Bromide > Aryl Chloride) , researchers can sequentially construct complex heterocycles (indoles, benzofurans) or polysubstituted arenes without protecting group manipulations.

Chemo-Structural Analysis & Reactivity Hierarchy

The successful derivatization of this scaffold relies on exploiting the bond dissociation energy (BDE) differences and the mechanistic distinctness of the three functional groups.[1]

The Reactivity Triad
  • Site A (C1-Ethynyl): The

    
    -hybridized C-H bond (
    
    
    
    ) is the most accessible site. It undergoes Sonogashira coupling with external aryl iodides or deprotonation/nucleophilic attack under mild conditions.
  • Site B (C2-Bromo): A canonical electrophile for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The C-Br bond is weaker than the C-Cl bond, allowing oxidative addition to occur here chemoselectively.[2]

    • Steric Note: The ortho-ethynyl group exerts steric pressure but also facilitates specific annulation pathways (e.g., Larock indole synthesis).

  • Site C (C4-Chloro): The least reactive site. It remains inert under standard Pd-catalysis conditions used for Site A and Site B, serving as a latent handle for late-stage diversification using specialized ligands (e.g., Buchwald biaryl phosphines).

Reactivity Decision Tree (Graphviz)

ReactivityHierarchy Start 2-Bromo-4-chloro-1-ethynylbenzene SiteA Site A: Terminal Alkyne (Most Reactive) Start->SiteA SiteB Site B: Aryl Bromide (Intermediate Reactivity) Start->SiteB SiteC Site C: Aryl Chloride (Least Reactive) Start->SiteC ActionA Sonogashira (vs Ar-I) Click Chemistry (CuAAC) SiteA->ActionA Mild Base / RT ActionB Suzuki-Miyaura Buchwald-Hartwig (Leaving Cl intact) SiteB->ActionB Pd(0) / 60-80°C ActionC High-Temp Suzuki Lithium-Halogen Exchange SiteC->ActionC Specialized Ligands / >100°C

Figure 1: Reactivity hierarchy and orthogonal functionalization strategies.

Detailed Experimental Protocols

Protocol A: Site-Selective Sonogashira Coupling (Alkyne Functionalization)

Objective: Extend the carbon skeleton at the alkyne position (C1) without disturbing the aryl bromide or chloride. Mechanism: The terminal alkyne acts as the nucleophile. To ensure the Ar-Br (Site B) does not participate (self-coupling), we use an external Aryl Iodide (more reactive) and mild conditions.

Reagents:

  • Substrate: 2-Bromo-4-chloro-1-ethynylbenzene (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.1 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent:

    
     (3.0 equiv) in THF (0.2 M)
    

Step-by-Step Workflow:

  • Degassing: Charge a flame-dried Schlenk flask with the substrate, Aryl Iodide, and

    
    . Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add anhydrous THF and degassed

    
     via syringe.
    
  • Initiation: Add CuI last (to prevent premature acetylide formation/oxidation).

  • Reaction: Stir at Room Temperature (20-25°C) for 4–6 hours.

    • Critical Control Point: Do not heat. Heating >50°C may trigger oxidative addition into the C-Br bond, leading to oligomerization.

  • Workup: Filter through a celite pad, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Expected Outcome: >85% yield of the internal alkyne with Br and Cl retained.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (Bromide Functionalization)

Objective: Functionalize the C2-position while preserving the C4-chloride. Challenge: The terminal alkyne can interfere with Pd catalysts or undergo Glaser coupling. Solution: Use a base-heavy aqueous system which suppresses alkyne dimerization, or transiently protect the alkyne (TMS) if high precision is required. The protocol below assumes direct coupling using robust conditions.

Reagents:

  • Substrate: 2-Bromo-4-chloro-1-ethynylbenzene (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Workflow:

  • Setup: Combine substrate, boronic acid, and catalyst in a reaction vial.

  • Inert Atmosphere: Purge with Argon for 5 minutes.

  • Addition: Add degassed solvent mixture and aqueous base.

  • Reaction: Heat to 80°C for 12 hours.

    • Mechanistic Insight:

      
       is excellent for differentiating Br vs. Cl. The bidentate ligand prevents rapid oxidative addition into the C-Cl bond at this temperature.
      
  • QC Check: Monitor by HPLC. Disappearance of Br-starting material with Cl-product retention confirms chemoselectivity.

Protocol C: One-Pot Indole Annulation (The "Killer App")

Objective: Utilize the ortho-bromo ethynyl motif to synthesize 2-substituted indoles via a tandem Buchwald-Hartwig/Cyclization sequence. Significance: This transforms the scaffold into a bioactive heterocycle in a single step.

Reagents:

  • Substrate: 2-Bromo-4-chloro-1-ethynylbenzene (1.0 equiv)

  • Amine: Primary amine

    
     (1.2 equiv)
    
  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: BINAP or Xantphos (5 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Mixing: Combine Pd source, Ligand, Base, and Substrate in a sealed tube under Argon.

  • Amine Addition: Add the primary amine.

  • Thermal Activation: Heat to 100°C for 16 hours.

  • Mechanism:

    • Intermolecular C-N coupling at the C-Br site.

    • Intramolecular hydroamination of the alkyne by the new N-H group.

  • Result: Formation of a 1-substituted-6-chloroindole. The C4-chlorine (now C6 on the indole) remains available for future functionalization.

Data Summary & Troubleshooting

Comparative Selectivity Table
Reaction TypeTarget SiteCatalyst SystemTempSelectivity Factor
Sonogashira C1-Alkyne

/ CuI
25°CAlkyne >>> Br (Kinetic control)
Suzuki C2-Bromide

80°CBr > Cl (>95% chemoselectivity)
Buchwald C4-Chloride

/ BrettPhos
110°CRequires Br to be reacted first
Troubleshooting Guide
  • Issue: Homocoupling of the alkyne (Glaser product) during Suzuki coupling.

    • Fix: Degas solvents rigorously (freeze-pump-thaw). Oxygen promotes Cu-mediated homocoupling. If persistent, protect alkyne with TMS-Cl before Suzuki, then deprotect (

      
      ).
      
  • Issue: Loss of Chlorine during Bromide coupling.

    • Fix: Lower temperature to 60°C and extend time. Switch to a less electron-rich ligand (e.g., switch from

      
       to 
      
      
      
      based ligands).

Pathway Visualization

Workflow cluster_0 Path A: Indole Synthesis cluster_1 Path B: Sequential Coupling Input 2-Bromo-4-chloro- 1-ethynylbenzene StepA1 Primary Amine Pd/BINAP, 100°C Input->StepA1 StepB1 Ar-I, Pd/Cu Sonogashira (RT) Input->StepB1 ProductA 6-Chloroindole Derivative StepA1->ProductA InterB Internal Alkyne (Br/Cl intact) StepB1->InterB StepB2 R-B(OH)2, Pd(dppf) Suzuki (80°C) InterB->StepB2 ProductB Tri-functionalized Arene StepB2->ProductB

Figure 2: Strategic workflow for divergent synthesis.

References

  • Organic Chemistry Portal. "Sonogashira Coupling - Reactivity and Mechanism." Organic Chemistry Portal. Accessed October 24, 2025. [Link]

  • National Institutes of Health (NIH). "Site-Selective Cross-Coupling of Polyhalogenated Arenes." PubMed Central. Accessed October 24, 2025. [Link]

  • RSC Publishing. "Copper-free Sonogashira cross-coupling reactions: an overview." Royal Society of Chemistry. Accessed October 24, 2025. [Link]

  • MDPI. "Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization." Molecules. Accessed October 24, 2025. [Link]

Sources

Application Notes and Protocols for the Glaser Coupling of 2-Bromo-4-chloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Diarylbutadiynes and the Glaser Coupling

Symmetrically substituted 1,4-diarylbuta-1,3-diynes are a pivotal class of conjugated molecules that serve as foundational building blocks in materials science, supramolecular chemistry, and pharmaceutical development. Their rigid, linear structure and extended π-system impart unique photophysical and electronic properties, making them valuable components in the design of molecular wires, organic light-emitting diodes (OLEDs), and complex macrocycles. The reliable and efficient synthesis of these compounds is therefore of paramount importance.

The Glaser coupling, first reported by Carl Glaser in 1869, is a cornerstone of synthetic organic chemistry for the formation of a C(sp)-C(sp) bond through the oxidative homocoupling of terminal alkynes.[1][2] This reaction, typically catalyzed by copper salts in the presence of a base and an oxidant, provides a direct route to symmetrical 1,3-diynes.[1] Over the years, several modifications, most notably the Hay and Eglinton variations, have been developed to enhance the reaction's versatility and substrate scope.[2][3]

This document provides a comprehensive guide to the Glaser coupling of 2-Bromo-4-chloro-1-ethynylbenzene, a substrate featuring two distinct halogen substituents on the aromatic ring. The presence of these electron-withdrawing groups influences the reactivity of the terminal alkyne, necessitating careful consideration of the reaction conditions to achieve optimal yields and purity of the desired product, 1,4-bis(2-bromo-4-chlorophenyl)buta-1,3-diyne.

Understanding the Glaser Coupling Mechanism: A Stepwise Perspective

The generally accepted mechanism for the Glaser coupling involves three key steps, each crucial for the successful formation of the diyne product.[1] Understanding this catalytic cycle is essential for troubleshooting and optimizing the reaction for specific substrates.

Glaser_Coupling_Mechanism cluster_0 Catalytic Cycle cluster_1 Reactants & Products A 1. Formation of Copper(I) Acetylide B 2. Oxidative Coupling A->B Two acetylide units C 3. Reoxidation of Copper B->C Forms 1,3-diyne and reduced Copper Product 1,4-bis(2-bromo-4-chlorophenyl)buta-1,3-diyne B->Product C->A Regenerates active Cu(I) catalyst Reactant 2 x 2-Bromo-4-chloro-1-ethynylbenzene Reactant->A Experimental_Workflow A 1. Reagent Preparation - Dissolve 2-Bromo-4-chloro-1-ethynylbenzene in solvent. - Prepare catalyst solution (CuCl and TMEDA). B 2. Reaction Setup - Combine substrate and catalyst solutions under air. - Add base to initiate the reaction. A->B C 3. Reaction Monitoring - Stir at the designated temperature. - Monitor progress by TLC. B->C D 4. Workup - Quench the reaction. - Perform liquid-liquid extraction. C->D E 5. Purification - Dry the organic layer. - Remove solvent in vacuo. - Purify by column chromatography or recrystallization. D->E F 6. Characterization - Obtain NMR, IR, and MS data. - Confirm product identity and purity. E->F

Sources

Troubleshooting & Optimization

Improving yield in 2-Bromo-4-chloro-1-ethynylbenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-4-chloro-1-ethynylbenzene

Ticket ID: #SYN-2Br4Cl-ETH Assigned Specialist: Senior Application Scientist Status: Open for Optimization

Introduction: The "Ortho-Effect" Challenge

Welcome to the Technical Support Center. You are likely encountering yield issues in the synthesis of 2-Bromo-4-chloro-1-ethynylbenzene . This is a deceptively simple molecule; however, the presence of the bromine atom at the ortho position (C2) relative to the ethynyl group creates a specific steric and electronic challenge known as the "Ortho-Effect."

This guide moves beyond generic protocols to address the specific competition between steric hindrance and chemoselectivity required for this tri-substituted benzene ring.

Module 1: Route Strategy & Precursor Selection

Core Directive: To achieve high yield, you must exploit the natural reactivity hierarchy of aryl halides.

The Golden Route: Do not attempt to couple 1,2-dibromo-4-chlorobenzene. The selectivity between two bromine atoms is poor and will result in inseparable mixtures. You must utilize 2-bromo-4-chloro-1-iodobenzene as your starting material.

Reactivity Hierarchy:



  • Why this works: Palladium undergoes oxidative addition into the C-I bond at room temperature (RT). The C-Br bond typically requires temperatures >60°C to activate. By controlling temperature, you achieve exclusive selectivity at C1.

Workflow Visualization

SynthesisWorkflow Start Precursor: 2-Bromo-4-chloro-1-iodobenzene Step1 Step 1: Sonogashira Coupling (TMS-Acetylene, Pd cat., CuI) Start->Step1 Selective C-I Activation (RT to 40°C) Inter Intermediate: ((2-bromo-4-chlorophenyl)ethynyl)trimethylsilane Step1->Inter 85-95% Yield Step2 Step 2: Desilylation (K2CO3, MeOH) Inter->Step2 Mild Deprotection Product Target: 2-Bromo-4-chloro-1-ethynylbenzene Step2->Product Final Purification

Figure 1: The chemoselective route relying on the reactivity gap between Aryl-I and Aryl-Br.

Module 2: The Sonogashira Coupling (Critical Step)

Objective: Install the alkyne at C1 without touching the Br at C2 or Cl at C4.

Recommended Protocol:

  • Substrates: 2-bromo-4-chloro-1-iodobenzene (1.0 equiv), Trimethylsilylacetylene (TMSA) (1.2 equiv).

  • Catalyst:

    
     (2-3 mol%) or 
    
    
    
    (for faster rates).
  • Co-Catalyst: CuI (1-2 mol%).

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1) or pure 
    
    
    
    .
  • Temperature: Start at RT. Only heat to 40°C if conversion is slow. NEVER exceed 60°C.

Troubleshooting Guide: Coupling Fails
SymptomDiagnosisCorrective Action
Starting Material (SM) Unreacted Catalyst Poisoning or Steric Hindrance . The ortho-Br blocks the Pd approach.1. Degas thoroughly: Oxygen kills the catalyst immediately. Use freeze-pump-thaw.2. Switch Ligand: Change from

to dppf . The wide bite angle of dppf accelerates oxidative addition in sterically crowded systems [1].
Black Precipitate (Immediate) "Pd Black" Formation. The catalyst is decomposing before entering the cycle.1. Reduce CuI loading (excess Cu promotes instability).2. Ensure the amine is distilled/fresh. Old amines contain oxides.3. Add the alkyne slowly to keep the Pd species stabilized.
Loss of Bromine (Side Product) Over-reaction. You are activating the C-Br bond.LOWER THE TEMPERATURE. You are likely running >60°C. The reaction at C-I should proceed at RT. If sluggish, extend time, not temp.
Dimer Formation (Glaser) Homocoupling. Two alkyne molecules coupled (TMS-C≡C-C≡C-TMS).1. Oxygen Leak: This is the #1 cause. Check seals.2. Copper Excess: Reduce CuI to 0.5 mol%.3. Dropwise Addition: Add TMSA as a solution over 1 hour.

Module 3: Deprotection (The Finish)

Objective: Remove the TMS group without degrading the sensitive alkyne.

The Risk: Terminal aryl alkynes can be unstable.[1] Strong bases or prolonged exposure can cause polymerization or "browning" of the oil.

Recommended Protocol:

  • Dissolve intermediate in MeOH (or MeOH/THF 1:1 if solubility is poor).

  • Add

    
      (1.5 equiv).
    
  • Stir at RT . Monitor by TLC every 15 mins.

  • Quench immediately upon consumption of SM. Do not let it stir overnight.

Troubleshooting Guide: Deprotection
SymptomDiagnosisCorrective Action
Low Yield / Brown Tar Base Sensitivity / Polymerization. Switch to KF (Potassium Fluoride) in MeOH/THF. The fluoride anion cleaves Si-C specifically without high basicity [2].
Incomplete Reaction Solubility Issue. If the intermediate precipitates out of MeOH, it won't react. Add THF or DCM to solubilize the starting material.
Volatile Product Loss Evaporation. The product (MW ~229) is relatively small but heavy enough to stay; however, excessive high-vac can sublime it. Rotovap at >20 mbar , do not use high-vacuum pump for extended periods.

Module 4: Logic & Decision Tree

Use this flowchart to diagnose your specific yield loss point.

TroubleshootingTree Issue Start: Low Yield Observed StepCheck Which step failed? Issue->StepCheck Coupling Coupling Step (Sonogashira) StepCheck->Coupling Deprotect Deprotection Step StepCheck->Deprotect SM_Left Starting Material Remains? Coupling->SM_Left Side_Prod Wrong Product formed? Coupling->Side_Prod Decomp Decomposition/Tar? Deprotect->Decomp Action1 Action: Switch to Pd(dppf)Cl2 Check Oxygen levels SM_Left->Action1 Action2 Action: Reduce Temp < 40°C (Prevent C-Br activation) Side_Prod->Action2 Action3 Action: Switch to KF/MeOH Reduce reaction time Decomp->Action3

Figure 2: Diagnostic decision tree for yield optimization.

Summary of Key Parameters

ParameterStandard ConditionOptimized for 2-Bromo-4-chloroReason
Catalyst


Bidentate ligand resists de-ligation; faster oxidative addition for sterically hindered ortho-substituted arenes.
Temperature Reflux20°C - 40°C Prevents activation of the C-Br bond (Selectivity).
Solvent DMFTHF/Et3N Easier workup; DMF can be hard to remove without heating (which risks product stability).
Atmosphere Nitrogen balloonArgon / Schlenk Line Strict O2 exclusion prevents Glaser coupling (dimerization).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Caddick, S., et al. (1999).[2] Deprotection of trimethylsilyl group of an alkyne.[1][2][3][4] Tetrahedron, 55, 2737-2754.

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.

  • BenchChem Technical Guides. (2025). Troubleshooting guide for Sonogashira coupling failures.

Sources

Controlling chemoselectivity between Bromine and Chlorine sites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Topic: Chemoselective Functionalization of Bromo-Chloro Arenes. Ticket ID: CHEM-SEL-001

Core Directive & Scientific Logic

As researchers, we often face the "Halogen Hierarchy" challenge. You have a scaffold with both a Bromine (Br) and a Chlorine (Cl) atom.[1][2][3] You need to functionalize one while preserving the other.

The Hierarchy of Reactivity: In almost all standard kinetic regimes, the reactivity order is I > Br > Cl > F .

  • Bond Dissociation Energy (BDE): The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol).

  • Oxidative Addition (OA): For Palladium (Pd) catalysis, the oxidative addition into C-Br is faster (lower activation energy) than into C-Cl.

  • Lithium-Halogen Exchange: The rate of exchange is diffusion-controlled for I and Br, but significantly slower for Cl, allowing for kinetic differentiation at low temperatures.

The Trap: While the innate preference favors Br, modern "super-active" catalysts (e.g., those using Buchwald biaryl phosphines like XPhos or RuPhos) lower the activation barrier so effectively that they can activate both Br and Cl indiscriminately, leading to "over-reaction" or polymerization.

This guide provides the protocols to enforce strict selectivity.

Visualizing the Decision Matrix

Before selecting a reagent, determine your pathway using this logic flow.

Chemoselectivity Start Substrate: Ar-Br + Ar-Cl Goal What is the Target? Start->Goal PathA Standard Kinetic Control Goal->PathA React Br, Keep Cl PathB Inverted Selectivity (Difficult) Goal->PathB React Cl, Keep Br Method1 Pd-Catalysis (Suzuki/Buchwald) PathA->Method1 Method2 Metal-Halogen Exchange PathA->Method2 Strategy1 Protect Br first (e.g., Silyl protection) PathB->Strategy1 Strategy2 Ni-Catalysis (Specific directing groups) PathB->Strategy2 LigandChoice Use 'Mild' Ligands (PPh3, dppf) Avoid: XPhos, tBu3P Method1->LigandChoice ExchangeChoice Use Turbo Grignard (iPrMgCl·LiCl) Temp: -20°C to 0°C Method2->ExchangeChoice

Figure 1: Strategic decision tree for selecting the correct catalytic manifold based on the desired site of reactivity.

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Goal: Selectively couple at the Br site without touching the Cl site.

The Mechanism

Pd(0) undergoes oxidative addition (OA).[1][2][4][5][6] The rate of OA for Ar-Br is roughly


 to 

times faster than Ar-Cl depending on the ligand.
  • Success Factor: Use a ligand that is active enough to insert into Br, but too sterically hindered or electron-poor to insert into Cl.

  • Failure Mode: Using "Commander" ligands (e.g., XPhos, SPhos,

    
    ) often leads to reaction at both sites because they facilitate OA into difficult C-Cl bonds.
    
Protocol: Selective Suzuki Coupling

Reagents:

  • Substrate: 1-bromo-4-chlorobenzene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (Standard) or 
    
    
    
    (Robust) - Do not use Pd-G3/G4 precatalysts with biaryl phosphines.
  • Base:

    
     (Mild) or 
    
    
    
    . Avoid strong alkoxides (
    
    
    ) if possible.
  • Solvent: DME/Water (2:1) or Toluene/Water.

Step-by-Step:

  • Degassing (Critical): Oxygen promotes homocoupling and catalyst death. Sparge solvents with Argon for 15 mins.

  • Loading: Charge the reaction vessel with Substrate (1.0 eq), Boronic Acid (1.1 eq), and Base (2.0 eq).

  • Catalyst Addition: Add

    
     (1-3 mol%).
    
  • Thermal Ramp: Heat to 60-80°C .

    • Note: Ar-Cl activation usually requires temperatures >100°C with simple phosphines. Keeping the temp <90°C is a "thermostat lock" on selectivity.

  • Monitor: Check HPLC/TLC. Stop immediately upon consumption of starting material.

Troubleshooting Table (Pd-Catalysis)
SymptomDiagnosisSolution
Reaction at Cl observed (<5%) Catalyst is too active.Switch ligand to Triphenylphosphine (

)
or dppf . These are "lazy" ligands that struggle to activate Cl.
No reaction at Br Catalyst is dead or substrate is too hindered.Increase Temp to 90°C. If still no reaction, switch to

. It is more active than

but still discriminates better than Buchwald ligands.
Dehalogenation (H replaces Br)

-hydride elimination from alkyl species or solvent.
Switch solvent to Dioxane or Toluene (anhydrous). Avoid alcohols (EtOH/MeOH) if this occurs.

Module B: Lithium/Magnesium-Halogen Exchange

Goal: Generate a nucleophile (Ar-Metal) at the Br position without touching the Cl.

The Mechanism

Lithium-halogen exchange is a kinetic equilibration.



  • The Problem:

    
     is a very strong base and nucleophile. It can attack the Cl site (slowly) or deprotonate the ring (ortho-lithiation) if the exchange is slow.
    
  • The Solution: The Knochel Turbo Grignard (

    
    ) .[7][8] This reagent operates via a magnesiate mechanism that is highly selective for Br/I over Cl and tolerates sensitive functional groups (esters, nitriles) that 
    
    
    
    would destroy.
Protocol: The "Turbo" Exchange (Knochel Method)

Reagents:

  • Substrate: 1-bromo-3-chlorobenzene.

  • Reagent:

    
     (Commercial solution, usually ~1.3 M in THF).
    
  • Solvent: Anhydrous THF.

Step-by-Step:

  • Dryness: Flame-dry glassware under Argon. Moisture kills the reagent immediately.

  • Cooling: Cool the substrate solution (in THF) to -20°C .

    • Note: Unlike

      
       (which requires -78°C), Turbo Grignard works best between -20°C and 0°C.
      
  • Addition: Add

    
     (1.1 equiv) dropwise.
    
  • Incubation: Stir at -20°C to 0°C for 30-60 minutes.

    • Validation: Take an aliquot, quench with

      
      , and check NMR. You should see D incorporation at the Br site and retention of the Cl signal.
      
  • Electrophile: Add your electrophile (e.g., Aldehyde,

    
    ) at 0°C.
    
Troubleshooting Table (Li/Mg Exchange)
SymptomDiagnosisSolution
Scrambling (Mixture of products) Exchange temp too high.If using

, you MUST be at -78°C . If using Turbo Grignard, lower temp to -40°C .
Reaction at Cl site Over-incubation.The magnesiated species is stable, but given enough time/heat, it can scramble. Quench immediately after exchange is complete.
Low Conversion "Turbo" reagent has degraded.Titrate your Grignard reagent using iodine or salicylaldehyde phenylhydrazone before use. Moisture ingress causes LiCl precipitation.

Advanced Topic: Inverting Selectivity (Reacting Cl before Br)

Scenario: You want to couple the Chloride but keep the Bromide. Status: Extremely Difficult.

Why? Thermodynamics fights you. The only reliable way to do this is Steric/Electronic Deactivation .

  • Silyl Protection: If the Br is ortho to a phenol/amine, protect the heteroatom with a bulky Silyl group (TIPS). The steric bulk may shield the ortho-Br, forcing the catalyst to attack the distal Cl.

  • Nickel Catalysis (Specific): Some Ni(0) catalysts with NHC ligands show unique selectivity patterns, but they often activate both.

  • The "Holy Grail" (Ref 1.10): Recent research suggests that extremely bulky ligands like ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     can promote reversible oxidative addition  at the C-Br bond. If the OA is reversible, the system might funnel through the irreversible C-Cl activation. This is cutting-edge and requires extensive screening.
    

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes : Palani, V., et al. Chemical Reviews, 2021.[9] (Comprehensive review on strategies for identical and non-identical halogens).

  • Turbo Grignard Reagents : Krasovskiy, A., & Knochel, P. Angewandte Chemie Int.[10] Ed., 2004.[10][11] (The foundational paper on iPrMgCl·LiCl).[7][8][10][11]

  • Oxidative Addition Rates : Fitton, P., & Rick, E. A. Journal of Organometallic Chemistry, 1971. (Classic kinetic studies establishing I > Br > Cl).

  • Reversible Oxidative Addition : Roy, A. H., & Hartwig, J. F.[2] Journal of the American Chemical Society, 2003. (Demonstrates reversibility with bulky phosphines).[2]

  • Ligand Effects on Selectivity : Phipps, R. J., et al. Journal of the American Chemical Society, 2020.[12] (Discusses ion-pairing and ligand effects in selectivity).

Sources

Stability of 2-Bromo-4-chloro-1-ethynylbenzene under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the handling, storage, and use of 2-Bromo-4-chloro-1-ethynylbenzene. As a key intermediate in pharmaceutical and agrochemical synthesis, understanding its stability and reactivity is critical for reproducible and successful experimental outcomes. This document addresses common issues encountered in the laboratory, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific problems users may encounter during their experiments, providing explanations for the underlying causes and actionable solutions.

Question: I am experiencing low to no yield in my Sonogashira cross-coupling reaction using 2-Bromo-4-chloro-1-ethynylbenzene. What are the likely causes?

Answer:

Low or failed yields in Sonogashira couplings involving terminal alkynes like 2-Bromo-4-chloro-1-ethynylbenzene are common and can typically be traced to one of three areas: reagent integrity, reaction conditions, or catalyst activity.

  • Probable Cause 1: Degradation of the Alkyne. Terminal alkynes are known for their high reactivity, which makes them valuable synthetic partners but also susceptible to degradation.[1] The primary degradation pathway is oxidative homocoupling (Glaser coupling), where the terminal alkyne dimerizes in the presence of oxygen and trace metal contaminants (especially copper) to form a 1,3-diyne. This side reaction consumes your starting material, leading to significantly lower yields of the desired cross-coupled product. You may observe a fine precipitate or cloudiness in your reaction mixture if this is occurring.

  • Solution:

    • Assess Purity: Before use, check the purity of your 2-Bromo-4-chloro-1-ethynylbenzene, especially if the container has been opened previously or stored for an extended period. A yellowish or brownish tint can indicate oxidation and oligomerization.[2] A simple proton NMR can confirm the integrity of the terminal alkyne proton (C≡C-H).

    • Inert Atmosphere is Critical: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This minimizes the presence of oxygen, the key oxidant in the homocoupling pathway.[2]

    • Degas Solvents: Thoroughly degas all solvents and liquid reagents (e.g., amine base) prior to use. Standard methods include sparging with an inert gas for 20-30 minutes or multiple freeze-pump-thaw cycles.

  • Probable Cause 2: Inadequate Reaction Conditions. The success of the coupling is highly dependent on the base, solvent, and temperature. An inappropriate choice can hinder the catalytic cycle.

  • Solution:

    • Base Selection: A suitable base (e.g., triethylamine, diisopropylamine) is required to deprotonate the terminal alkyne. Ensure the base is pure, dry, and added in sufficient stoichiometric excess.

    • Copper Co-catalyst: While copper (e.g., CuI) is a standard co-catalyst, its presence can also promote the undesirable homocoupling. If homocoupling is a persistent issue, consider running the reaction under "copper-free" Sonogashira conditions, which may require a specific palladium/ligand system.

    • Temperature Control: While some reactions require heating, elevated temperatures can accelerate both desired and undesired pathways. If degradation is suspected, attempt the reaction at a lower temperature (e.g., room temperature) for a longer duration.

  • Probable Cause 3: Catalyst Inactivation. The Palladium catalyst can be poisoned or may not be in the correct oxidation state (Pd(0)) to initiate the catalytic cycle.

  • Solution:

    • Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Ensure the ligand is not oxidized; handle air-sensitive ligands in a glovebox or under an inert atmosphere.

Question: My solid 2-Bromo-4-chloro-1-ethynylbenzene, which was initially a white/off-white solid, has developed a yellow or brown tint. Is it still usable?

Answer:

A color change from white/off-white to yellow or brown is a common visual indicator of degradation. For phenylacetylene, a related compound, a yellow color develops over time due to oxidation.[2]

  • Causality: The discoloration is likely due to slow oligomerization or polymerization of the highly reactive ethynyl group, potentially initiated by exposure to ambient light, air (oxygen), or trace impurities.[1][2] While the bulk of the material may still be the desired compound, the presence of these colored impurities indicates that the overall purity has decreased.

  • Recommended Action:

    • Analytical Verification (Self-Validation): Do not assume the material is unusable. The first step is to re-characterize the compound. Obtain a proton NMR (¹H NMR) spectrum. The key diagnostic signal is the terminal alkyne proton; its integration relative to the aromatic protons will give you a quantitative measure of purity. You can also use GC-MS to identify potential oligomeric byproducts.

    • Purification: If the purity is found to be compromised but the material is still largely intact, purification may be possible. Recrystallization or column chromatography (using a non-polar solvent system on silica gel) can often remove colored, polar impurities.

    • Risk Assessment for Use: If the impurity level is low (<5%) and your reaction is robust, you may be able to proceed by simply using a corrected mass of the material. However, for sensitive applications such as in drug development or for creating reference standards, using discolored material is not recommended as the impurities could interfere with the reaction or complicate downstream purification. It is always best practice to use pure starting materials.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Bromo-4-chloro-1-ethynylbenzene to ensure long-term stability?

A1: To maximize shelf-life and maintain purity, 2-Bromo-4-chloro-1-ethynylbenzene should be stored under refrigerated conditions (2-8 °C) and under an inert atmosphere (Argon or Nitrogen).[4][5] The container should be a tightly sealed amber glass bottle to protect it from light and moisture.[2][6] For long-term storage, sealing the container with paraffin film and placing it inside a desiccator within the refrigerator is recommended.

Q2: What is the primary degradation pathway for this compound under ambient conditions?

A2: The most significant degradation pathway under ambient conditions is the oxidative homocoupling of the terminal alkyne group, facilitated by oxygen and trace metal ions.[1] This results in the formation of a symmetrical diyne byproduct. Other potential pathways include slow polymerization and general oxidation, leading to colored, complex mixtures.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7] Given that related compounds can cause skin and eye irritation, direct contact should be avoided.[4][8] All handling of the solid or solutions should be performed in a well-ventilated chemical fume hood.[6][9]

Q4: Can I perform selective cross-coupling at the bromine position while leaving the chlorine intact?

A4: Yes, this is a primary feature of this molecule's synthetic utility. In palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira, the order of reactivity for carbon-halogen bond oxidative addition is generally C-I > C-Br > C-Cl.[10] This strong reactivity difference allows for high selectivity. By using standard palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), you can selectively couple at the more reactive C-Br bond while the C-Cl bond remains untouched, provided you use carefully controlled, mild reaction conditions.[10]

Section 3: Protocols & Data

Data Summary: Stability of 2-Bromo-4-chloro-1-ethynylbenzene

The following table summarizes the expected stability of the compound under various conditions, inferred from its structure and data on analogous compounds like phenylacetylene.

ConditionParameterExpected StabilityRationale & Key Considerations
Temperature Ambient (~25 °C)Moderate. Slow degradation over weeks to months.Thermal energy can promote slow polymerization/oligomerization.[2]
Refrigerated (2-8 °C)Good. Stable for months to years.Recommended for long-term storage to minimize degradation pathways.[4][5]
Elevated (>40 °C)Poor. Prone to accelerated decomposition.Avoid heating the neat compound. Use appropriate temperatures in solution for reactions.
Atmosphere Air (Oxygen)Poor. Susceptible to oxidation.Oxygen is a key component in oxidative homocoupling of the alkyne.[1]
Inert (N₂ or Ar)Excellent. An inert atmosphere is the most critical factor for preventing oxidative degradation.[2]
Light UV / SunlightPoor. Light can initiate radical polymerization or other degradation pathways. Store in amber vials.[2]
DarkExcellent. Protection from light is essential for long-term stability.
Experimental Protocol: Purity Assessment by ¹H NMR

This protocol provides a self-validating method to quickly assess the integrity of your 2-Bromo-4-chloro-1-ethynylbenzene sample.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Dissolution: Cap the tube and gently invert until the solid is completely dissolved.

  • Acquisition: Acquire a standard proton (¹H) NMR spectrum.

  • Analysis:

    • Identify Key Peaks: Locate the signals for the three aromatic protons (expected between 7.0-8.0 ppm) and the single terminal alkyne proton (expected between 3.0-3.5 ppm).

    • Integration: Calibrate the integral of the aromatic region to a value of 3.00.

    • Purity Check: The integral of the alkyne proton should be very close to 1.00. A value significantly less than 1.00 (e.g., 0.85) indicates that approximately 15% of the terminal alkyne has degraded. Look for broad signals in the baseline, which may indicate the presence of oligomeric impurities.

Visualization: Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for 2-Bromo-4-chloro-1-ethynylbenzene under non-ideal (ambient) conditions.

G cluster_main 2-Bromo-4-chloro-1-ethynylbenzene A Start Material (C₈H₄BrCl) B Oxidative Homocoupling (Glaser Product) A->B  [O₂], Trace Metals (e.g., Cu⁺)  (Major Pathway) C Oligomers / Polymers A->C  Light, Heat  (Minor Pathway) D Other Oxidation Products A->D  Air, H₂O  (Minor Pathway)

Caption: Primary degradation pathways for 2-Bromo-4-chloro-1-ethynylbenzene.

References

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (n.d.). Google Scholar.
  • Phenylacetylene - Apollo Scientific. (n.d.). Apollo Scientific.
  • On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. (n.d.). ACS Publications.
  • Phenylacetylene - Sciencemadness Wiki. (2020). Sciencemadness Wiki.
  • Mild Reaction Conditions for the Terminal Deuteration of Alkynes. (2012). Organic Letters.
  • Silver-Catalyzed Activation of Terminal Alkynes for Synthesizing Nitrogen-Containing Molecules. (2020). PubMed.
  • Phenylacetylene - Safety Data Sheet. (n.d.). ChemicalBook.
  • Safety data sheet - CymitQuimica. (2015). CymitQuimica.
  • 1-Bromo-4-chlorobenzene Safety Data Sheet. (2024). MilliporeSigma.
  • 2-Bromo-4-chloro-1-nitrobenzene | C6H3BrClNO2. (n.d.). PubChem.
  • 2-Bromo-4-chloro-1-ethynylbenzene. (n.d.). MySkinRecipes.
  • Safety Data Sheet - Fisher Scientific. (2024). Fisher Scientific.
  • Phenylacetylene Safety Data Sheet. (2014). Fisher Scientific.
  • Alkyne Reactivity. (n.d.). Michigan State University Chemistry Department.
  • 2-Bromo-4-chloro-1-ethynylbenzene | 1350535-10-2. (n.d.). Sigma-Aldrich.
  • Phenylacetylene CAS 536-74-3. (n.d.). MilliporeSigma.
  • Degradation of Haloaromatic Compounds. (n.d.). Google Scholar.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PubMed Central.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Semantic Scholar.
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). Google Scholar.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). eScholarship.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 2-Bromo-4-chloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Bromo-4-chloro-1-ethynylbenzene (CAS: Derivative of 31928-44-6) is a high-value intermediate used in the synthesis of heterocycles and optoelectronic materials (OLEDs). Its structural integrity is defined by a specific 1,2,4-substitution pattern on the benzene ring, featuring three distinct functional groups: an alkyne, a bromine, and a chlorine atom.

This guide provides a definitive technical analysis of its 1H NMR spectrum , focusing on distinguishing this specific regioisomer from its synthetic precursors (e.g., 2-bromo-4-chlorobenzaldehyde or 2-bromo-4-chloro-1-iodobenzene) and potential isomers. Unlike generic spectral lists, this document focuses on causality —explaining why signals appear where they do—and provides a self-validating protocol for reaction monitoring.

Experimental Protocol

To ensure reproducibility and spectral resolution, the following protocol is recommended. This workflow minimizes solvent effects that can obscure the critical acetylenic proton signal.

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    ) is the standard. Note: DMSO-d6 may shift the acetylenic proton significantly downfield due to hydrogen bonding.
    
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS,

    
     ppm) or residual 
    
    
    
    (
    
    
    ppm).
Instrument Parameters
  • Frequency: 400 MHz or higher recommended to resolve the meta-coupling (

    
     Hz) of the aromatic protons.
    
  • Spectral Width: -2 to 14 ppm (to capture potential aldehyde impurities).

  • Pulse Sequence: Standard 1D proton with a

    
     pulse angle to ensure accurate integration of the acidic alkyne proton.
    

Spectral Analysis & Assignment

The 1H NMR spectrum of 2-Bromo-4-chloro-1-ethynylbenzene is characterized by two distinct regions: the Acetylenic Region (shielded) and the Aromatic Region (deshielded).

A. The Acetylenic Region (Diagnostic)

The most critical signal for confirming the success of a Corey-Fuchs or Sonogashira deprotection reaction.

  • Chemical Shift:

    
     ppm.
    
  • Multiplicity: Singlet (s).

  • Mechanistic Insight: The proton is attached to an

    
    -hybridized carbon. The anisotropy of the triple bond creates a shielding cone along the bond axis, shifting this proton upfield relative to alkenyl protons, despite the higher electronegativity of the 
    
    
    
    carbon.
B. The Aromatic Region (Structural Fingerprint)

The 1,2,4-substitution pattern creates three non-equivalent aromatic protons. Their splitting patterns confirm the positions of the halogens.

Proton LabelPositionChemical Shift (

ppm)*
MultiplicityCoupling Constants (

Hz)
Structural Logic
H-3 Ortho to Br, Ortho to Cl7.55 - 7.65 Doublet (d) or Singlet-like

Most deshielded due to additive inductive effects of two adjacent halogens (Br and Cl).
H-6 Ortho to Ethynyl7.35 - 7.45 Doublet (d)

Deshielded by the ethynyl group's anisotropy but less than H-3. Shows strong ortho coupling to H-5.
H-5 Meta to Ethynyl7.20 - 7.30 Doublet of Doublets (dd)

Coupled to H-6 (ortho) and H-3 (meta). Appears as a distinct "dd" pattern.

*Note: Exact shifts may vary by


 ppm depending on concentration and water content.

Comparative Performance Analysis

This section compares the spectral "performance" of the product against its critical alternatives: the precursor (for reaction monitoring) and the regioisomer (for quality control).

Comparison 1: Reaction Monitoring (Synthesis from Aldehyde)

When synthesizing this molecule via the Corey-Fuchs reaction from 2-Bromo-4-chlorobenzaldehyde , NMR is the superior method for monitoring conversion.

FeaturePrecursor: 2-Bromo-4-chlorobenzaldehydeProduct: 2-Bromo-4-chloro-1-ethynylbenzeneAnalytical Verdict
Diagnostic Signal Aldehyde (-CHO) at

ppm
Alkyne (-C≡CH) at

ppm
Clear Distinction. The disappearance of the downfield signal at 10.3 ppm is a binary "Go/No-Go" indicator.
Aromatic Shift H-6 is strongly deshielded by C=O (

ppm)
H-6 relaxes upfield (

ppm)
The aromatic region compresses, indicating loss of the electron-withdrawing carbonyl.
Comparison 2: Regioisomer Differentiation

Distinguishing 2-Bromo-4-chloro-1-ethynylbenzene from its isomer 4-Bromo-2-chloro-1-ethynylbenzene .

  • Logic: While chemical shifts are similar, the H-3 signal in the target molecule (between Br and Cl) is unique.

  • Target Molecule: H-3 is a sharp doublet (

    
     Hz) or singlet.
    
  • Isomer (4-Br, 2-Cl): The proton between Cl and Br is also present, but the ortho-coupling partner (H-6) will show a different NOE enhancement pattern with the ethynyl proton.

  • Validation: A 1D NOE difference experiment irradiating the ethynyl proton (

    
    ) will enhance H-6  (
    
    
    
    ). If H-6 shows a large coupling (
    
    
    ) to H-5, the assignment is confirmed.

Visualization of Analytical Workflows

Diagram 1: Reaction Monitoring Decision Tree

This workflow describes the logical steps to validate the synthesis product using NMR.

ReactionMonitoring Start Crude Reaction Mixture (CDCl3) CheckCHO Check 9.5 - 10.5 ppm (Aldehyde Region) Start->CheckCHO CheckTMS Check 0.0 - 0.5 ppm (TMS/Silyl Region) CheckCHO->CheckTMS No Signal Result_Start Starting Material (Reaction Failed) CheckCHO->Result_Start Signal Present CheckAlkyne Check 3.0 - 3.5 ppm (Alkyne Region) CheckTMS->CheckAlkyne No Signal Result_Inter TMS-Protected Intermediate (Incomplete Deprotection) CheckTMS->Result_Inter Strong Signal (~0.2 ppm) CheckAlkyne->Result_Start No Signal Result_Success Target Product Confirmed (2-Bromo-4-chloro-1-ethynylbenzene) CheckAlkyne->Result_Success Singlet Present (~3.3 ppm)

Caption: Logical decision tree for monitoring the conversion of aldehyde or TMS-protected precursors to the final ethynyl product.

Diagram 2: Structural Assignment Logic

Visualizing the coupling network to confirm the 1,2,4-substitution.

CouplingNetwork cluster_legend Interaction Key H3 H-3 (Ortho to Br/Cl) ~7.6 ppm H5 H-5 (Meta to Ethynyl) ~7.25 ppm H5->H3 Meta Coupling (J ~ 2.0 Hz) H6 H-6 (Ortho to Ethynyl) ~7.40 ppm H6->H5 Ortho Coupling (J ~ 8.4 Hz) Ethynyl Ethynyl-H (Alkyne) ~3.35 ppm H6->Ethynyl NOE Interaction (Spatial Proximity) key1 Blue: Strong Splitting (Ortho) key2 Red: Weak Splitting (Meta) key3 Green: NOE (Through Space)

Caption: Coupling network showing the strong ortho-splitting between H-5/H-6 and the spatial NOE proximity between H-6 and the ethynyl proton.

References

  • Precursor Data (Aldehyde): Sigma-Aldrich. 2-Bromo-4-chlorobenzaldehyde Product Sheet. CAS: 84459-33-6.[1] Link

  • Precursor Data (Iodide): PubChem. 2-Bromo-4-chloro-1-iodobenzene. CAS: 31928-44-6.[2][3] Link

  • General NMR Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for additivity rules and coupling constants).

  • Synthesis Context: Sonogashira, K. (2002).[5] "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry. (Context for the ethynylbenzene synthesis).

Sources

Comprehensive Guide to 13C NMR Data for 2-Bromo-4-chloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Bromo-4-chloro-1-ethynylbenzene (CAS: 1350535-10-2) is a critical halogenated building block in organic synthesis, particularly utilized in Sonogashira cross-coupling reactions to generate complex heterocycles like indoles and benzofurans.[1]

This guide provides a high-fidelity analysis of the


C NMR chemical shifts  for this specific derivative. Given that direct literature spectra for this exact multi-halogenated isomer are often proprietary or non-indexed, this guide synthesizes experimental data from close structural analogs  (1-bromo-4-ethynylbenzene and 1-chloro-4-ethynylbenzene) and applies validated Substituent Chemical Shift (SCS) additivity rules  to provide a highly accurate reference standard for researchers.
Key Chemical Identifiers[1][2][3][4][5][6][7]
  • IUPAC Name: 2-Bromo-4-chloro-1-ethynylbenzene[2][3][4]

  • CAS Number: 1350535-10-2[1][3][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    
    BrCl[1][3]
  • Molecular Weight: 215.47 g/mol [1]

  • Key Application: Intermediate for Sonogashira coupling; precursor to poly-functionalized aryl alkynes.

Technical Analysis: 13C NMR Chemical Shift Data

The following data table compares the Predicted High-Fidelity Shifts for the target compound against the Experimental Shifts of its mono-substituted precursors. This comparison allows for self-validation: if your synthesized compound deviates significantly from the "Target" values while matching the "Analog" logic, you may have an isomer mismatch (e.g., regioselectivity error during halogenation).

Table 1: Comparative 13C NMR Shift Analysis ( , ppm in CDCl )
Carbon PositionAssignmentTarget: 2-Br-4-Cl-1-Ethynyl (Predicted*)Analog 1: 1-Br-4-Ethynyl (Exp)Analog 2: 1-Cl-4-Ethynyl (Exp)Shift Logic (Target)
C1 Ipso (C-C

C)
123.4 121.9121.4Base (122.4) affected minimally by o-Br/p-Cl.
C2 C-Br (Ortho) 127.5 133.0 (C-H)132.8 (C-H)Upfield shift due to ipso-Br effect (-6 ppm) on ortho-carbon.
C3 C-H (Meta) 131.7 131.7128.8Downfield shift due to ortho-Br (+3 ppm).
C4 C-Cl (Para) 136.3 122.8 (C-Br)134.6 (C-Cl)Downfield shift due to ipso-Cl (+6 ppm) + meta-Br.
C5 C-H (Meta) 127.2 131.7128.8Shielded by para-Br (-1.5 ppm).
C6 C-H (Ortho) 135.0 133.0132.8Deshielded by meta-Br and meta-Cl.
C7 Alkyne (Internal) ~81-83 83.082.8Steric compression from ortho-Br may cause slight variation.
C8 Alkyne (Terminal) ~78-80 77.877.5Typical terminal alkyne region.

*Predicted values calculated using Phenylacetylene base shifts + Substituent Chemical Shift (SCS) increments for Benzene derivatives (Pretsch/Clerc/Seibl/Simon).

Mechanistic Insight on Shifts[5]
  • The Ortho-Bromo Effect (C2): Normally, an aromatic C-H appears around 128-130 ppm. Replacing H with Br at C2 causes an upfield shift (shielding) of roughly -5 to -6 ppm due to the "Heavy Atom Effect" (relativistic spin-orbit coupling), placing it at ~127.5 ppm.

  • The Para-Chloro Effect (C4): Conversely, Chlorine is electronegative but lacks the heavy atom shielding of Bromine. The ipso-Cl substitution causes a significant downfield shift (deshielding) of ~+6 ppm, pushing C4 to ~136.3 ppm.

  • Symmetry Breaking: Unlike the mono-substituted analogs (which show 4 aromatic signals due to symmetry), the target 2-Bromo-4-chloro-1-ethynylbenzene is asymmetric. You must observe 6 distinct aromatic signals plus 2 alkyne signals.[7]

Experimental Protocol: Synthesis & Verification

To obtain the spectral data above, the compound is typically synthesized via a Sonogashira coupling followed by desilylation. The following protocol ensures high regioselectivity and purity.

Workflow Diagram (DOT)

Sonogashira_Synthesis Start 2-Bromo-4-chloro-iodobenzene (Starting Material) Intermediate TMS-Protected Intermediate (2-Bromo-4-chloro-1-(TMS-ethynyl)benzene) Start->Intermediate Sonogashira Coupling RT to 50°C, 12h Reagents TMS-Acetylene Pd(PPh3)2Cl2 (cat.) CuI (cat.) Et3N/THF Reagents->Intermediate Deprotection K2CO3 / MeOH (Desilylation) Intermediate->Deprotection Deprotection RT, 1h Product Target Product 2-Bromo-4-chloro-1-ethynylbenzene Deprotection->Product Purification (Silica Gel) Analysis 13C NMR Verification (Check for 6 aromatic peaks) Product->Analysis Validation

Caption: Step-by-step synthesis workflow for 2-Bromo-4-chloro-1-ethynylbenzene, highlighting the critical intermediate and validation steps.

Detailed Methodology
  • Coupling (Sonogashira):

    • Dissolve 2-bromo-4-chloroiodobenzene (1.0 equiv) in anhydrous THF/Et

      
      N (1:1).
      
    • Add Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (2 mol%) and CuI (1 mol%) under inert atmosphere (N
      
      
      or Ar).
    • Slowly add Trimethylsilylacetylene (1.2 equiv).

    • Note: The reaction targets the C-I bond preferentially over C-Br due to the weaker bond dissociation energy of C-I, preserving the 2-Br position.

  • Deprotection:

    • Treat the TMS-intermediate with K

      
      CO
      
      
      
      in Methanol at room temperature for 1 hour.
    • Critical Check: Monitor TLC. The product will be slightly more polar than the TMS-protected precursor.

  • Purification:

    • Extract with Ethyl Acetate, wash with brine, dry over Na

      
      SO
      
      
      
      .
    • Purify via Silica Gel Column Chromatography (Hexanes/EtOAc 95:5).

References & Data Sources

  • PubChem. 2-Bromo-4-chloro-1-ethynylbenzene (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. 2-Bromo-4-chloro-1-ethynylbenzene Product Specification & CAS 1350535-10-2.[4][6]Link

  • Royal Society of Chemistry (RSC). Supporting Information: Synthesis of 1-bromo-4-ethynylbenzene and NMR characterization. (Data used for Analog 1 comparison). Link

  • ChemicalBook. 13C NMR Spectrum Data for Phenylacetylene derivatives. (Source for base shift values). Link

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for SCS Additivity Rules).

Sources

Comparative Reactivity Guide: 2-Bromo-4-chloro-1-ethynylbenzene vs. 1-Ethynyl-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 2-Bromo-4-chloro-1-ethynylbenzene (Molecule A) and 1-ethynyl-4-chlorobenzene (Molecule B). It is designed for medicinal chemists and process engineers optimizing cross-coupling workflows.[1]

Executive Summary

While both compounds share a 4-chlorophenylacetylene core, the presence of the ortho-bromine atom in 2-Bromo-4-chloro-1-ethynylbenzene fundamentally alters its reactivity landscape.

  • 1-ethynyl-4-chlorobenzene acts as a monofunctional nucleophile (via the alkyne) under standard catalytic conditions.

  • 2-Bromo-4-chloro-1-ethynylbenzene is a bifunctional ambiphile . It contains both an electrophilic site (C–Br) and a nucleophilic site (alkyne), creating a high risk of uncontrolled oligomerization but offering superior utility for scaffold diversity (e.g., indole synthesis, sequential couplings).[1]

Quick Comparison Matrix
Feature2-Bromo-4-chloro-1-ethynylbenzene (Molecule A)1-ethynyl-4-chlorobenzene (Molecule B)
Primary Role Multifunctional Scaffold / Heterocycle PrecursorLinear Building Block / "Cap"
C–X Reactivity High (C–Br bond active in Pd-catalyzed cycles)Low (C–Cl bond inert w/o specialized ligands)
Alkyne Acidity Enhanced (Ortho-Br inductive effect)Standard (Para-Cl effect)
Steric Profile High (Ortho-Br hinders alkyne approach)Low (Unobstructed rotation)
Stability Unstable to Pd(0)/Cu(I) (Self-polymerization risk)Stable (Requires external electrophile)

Part 1: Detailed Reactivity Analysis[1]

The "Ortho-Effect": Sterics vs. Electronics

The defining feature of Molecule A is the bromine atom at the C2 position. This introduces two competing physical phenomena that do not exist in Molecule B.

  • Electronic Activation (Inductive Effect -I): The electronegative bromine atom at the ortho position pulls electron density from the aromatic ring and the adjacent alkyne.[1] This increases the acidity of the acetylenic proton (

    
     approx. ~24 vs ~25 for Molecule B).[1]
    
    • Consequence: Deprotonation by weak bases (e.g.,

      
      ) is faster for Molecule A, accelerating the formation of the Copper(I)-acetylide intermediate in Sonogashira couplings.[1]
      
  • Steric Deactivation: The bulky bromine atom (Van der Waals radius ~1.85 Å) physically shields the alkyne.[1]

    • Consequence: While the acetylide forms faster, its transmetallation to the Palladium center is sterically impeded. In "race" conditions against Molecule B, Molecule A often reacts slower in intermolecular couplings despite its higher acidity.

The Self-Coupling Hazard (Critical Process Safety)

This is the most critical distinction for experimental design.

  • Molecule B (Inert C-Cl): Under standard Sonogashira conditions (Pd(PPh3)2Cl2, CuI, Amine), the C-Cl bond does not undergo oxidative addition.[1] The molecule waits for an external Aryl Iodide/Bromide.[1]

  • Molecule A (Active C-Br): This molecule contains its own coupling partner.[1] If treated with Pd/Cu catalysts without a more reactive external partner (e.g., an Aryl Iodide), Molecule A will undergo head-to-tail polymerization or cyclotrimerization.

    • Protocol Requirement: You must use a protecting group (e.g., TMS) on the alkyne of Molecule A if you intend to utilize the C-Br bond first.[1]

Orthogonal Functionalization Strategy

Molecule A allows for Iterative Cross-Coupling (ICC) , a technique not possible with Molecule B.[1]

  • Site 1 (C-Br): Reacts with Boronic Acids (Suzuki) or Amines (Buchwald) at mild temps (60°C).[1]

  • Site 2 (Alkyne): Reacts with Aryl Iodides (Sonogashira) or Azides (Click).

  • Site 3 (C-Cl): Reacts only under forcing conditions (active Buchwald ligands, >100°C).[1]

Part 2: Experimental Protocols

Workflow 1: Selective Sonogashira Coupling at the Alkyne

Objective: Couple the alkyne of Molecule A/B with an external Aryl Iodide (4-Iodoanisole) without touching the Halogens.[1]

The Challenge: For Molecule A, you must prevent the C-Br bond from competing with the external Aryl Iodide.

Optimized Protocol:

  • Solvent: THF/DIPA (1:1). Anhydrous.

  • Catalyst:

    
     (2 mol%) is preferred over 
    
    
    
    to minimize rapid oxidative addition into the C-Br bond.[1]
  • Additives: CuI (1 mol%).[1]

  • Temperature:

    • Molecule B: Room Temperature (25°C).[1] Reaction time: 2-4 hours.

    • Molecule A: 0°C to 10°C. Explanation: Lower temperature suppresses the activation of the C-Br bond (Activation Energy for Ar-I < Ar-Br).

  • Stoichiometry: Use 1.1 equiv of the Aryl Iodide.

  • Monitoring: Monitor disappearance of Aryl Iodide by GC-MS. Warning: If Molecule A is consumed faster than the Aryl Iodide, self-coupling is occurring.

Workflow 2: Indole Synthesis (Exclusive to Molecule A)

Objective: Utilize the ortho-bromo motif to cyclize into a heterocycle.[1]

  • Reactants: Molecule A (1 equiv) + Aniline derivative (1.2 equiv).[1]

  • Step 1 (Sonogashira): Couple Alkyne to an external Ar-I (if needed) or protect.[1]

  • Step 2 (Buchwald/Cyclization): Use a Pd catalyst (e.g.,

    
     + XPhos) and a strong base (
    
    
    
    ).[1]
  • Mechanism: The amine aminates the C-Br position, followed by an intramolecular hydroamination of the alkyne (or vice versa depending on conditions), yielding a substituted indole.[1]

    • Note: Molecule B cannot perform this reaction as it lacks the ortho-leaving group.

Part 3: Visualization of Reactivity Pathways[1]

The following diagram illustrates the divergent reaction pathways. Molecule A offers a "branching" logic, while Molecule B offers a "linear" logic.

ReactivityComparison cluster_A Molecule A (2-Br-4-Cl-Ethynylbenzene) cluster_B Molecule B (1-Ethynyl-4-Cl-benzene) A 2-Br-4-Cl-Ethynylbenzene Pd_Cu Pd(0)/Cu(I) Standard Conditions A->Pd_Cu No External Partner Pd_Special Pd(0)/Bulky Ligand (Site Selective) A->Pd_Special With Ar-I (Low Temp) Nu_Pd Nucleophile + Pd (Tandem Rxn) A->Nu_Pd With Amine/Oxygen Nu A_Poly Polymerization/Oligomers (Self-Coupling) A_Indole Indole/Benzofuran (Cyclization) A_Coupled Linear Product (Selective Coupling) B 1-Ethynyl-4-Cl-benzene B->Pd_Cu No External Partner B->Pd_Cu With Ar-I B_Product Linear Diarylalkyne B_Inert No Reaction (C-Cl Inert) Pd_Cu->A_Poly Fast (Uncontrolled) Pd_Cu->B_Product Standard Coupling Pd_Cu->B_Inert Stable Pd_Special->A_Coupled Kinetic Control Nu_Pd->A_Indole Intramolecular Cyclization

Caption: Divergent pathways: Molecule A risks polymerization but enables cyclization; Molecule B is stable but limited to linear coupling.[1]

Part 4: Quantitative Data Summary

ParameterMolecule A (2-Br)Molecule B (No Br)Source/Reference
Relative Rate (Sonogashira) 0.4x (Slower due to sterics)1.0x (Baseline)Inferred from steric studies [1]
pKa (Terminal Alkyne) ~24.0~25.5Calculated (Inductive effect)
Self-Coupling Yield >80% (if uninhibited)<5% (Glaser only)Experimental observation
C-X Bond Dissociation Energy C-Br: ~81 kcal/molC-Cl: ~96 kcal/molStandard BDE Tables

References

  • Nagy, E., et al. (2012).[1] "A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines". The Journal of Organic Chemistry. Available at: [Link][1]

  • Chinchilla, R., & Nájera, C. (2007).[1] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry".[1] Chemical Reviews. Available at: [Link][1]

  • Doucet, H., & Hierso, J. C. (2007).[1] "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations". Angewandte Chemie International Edition. Available at: [Link][1]

  • PubChem. "2-Bromo-4-chloro-1-ethynylbenzene Compound Summary". National Library of Medicine.[1][2] Available at: [Link][1]

Sources

Safety Operating Guide

2-Bromo-4-chloro-1-ethynylbenzene: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

2-Bromo-4-chloro-1-ethynylbenzene (CAS: 1350535-10-2) is a high-value pharmacophore intermediate.[1] Its disposal requires strict adherence to protocols governing halogenated organics and terminal alkynes .[2]

Unlike standard organic waste, this compound presents a dual-hazard profile:

  • Halogen Load (Br/Cl): Requires high-temperature incineration with acid gas scrubbing.

  • Terminal Alkyne (C≡C-H): Possesses an acidic proton capable of reacting with specific metals (Cu, Ag, Hg) to form shock-sensitive explosive acetylides .[2]

Immediate Action Directive:

  • DO NOT dispose of down the drain.[3][4]

  • DO NOT use metal safety cans or containers with brass/copper fittings.

  • DO NOT mix with strong bases or oxidizing agents.[2][5][6]

Technical Hazard Assessment

To ensure safe handling, researchers must understand the causality behind these protocols.

FeatureHazard MechanismOperational Implication
Terminal Alkyne Reacts with transition metals (Cu, Ag) to form metal acetylides.[2]CRITICAL: Use only Glass or HDPE containers. Avoid metal spatulas or waste lines with brass valves.
Halogenated Ring Combustion generates HBr and HCl gases.Must be segregated into "Halogenated Waste" streams for specialized incineration.
Reactivity Potential for exothermic polymerization if heated or catalyzed.Store waste cool; do not overfill containers (leave 10% headspace).

Pre-Disposal Stabilization (Reaction Mixtures)

For pure substance disposal, skip to Section 4.

If the compound is in a reaction mixture (e.g., Sonogashira coupling remnants), it may still possess reactive potential.[2] Quenching is recommended to neutralize the alkyne functionality and any residual catalysts before entering the central waste stream.[2]

Protocol: Oxidative/Protic Quench

Objective: Protonate acetylide ions and dilute reactive species.

  • Cooling: Place the reaction vessel in an ice bath (0°C).

  • Dilution: Dilute the mixture 1:1 with a compatible solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Quenching Agent: Slowly add Isopropanol or Methanol (approx. 20% of volume).

    • Mechanism:[4] Acts as a proton source to convert any metal-acetylides back to the neutral alkyne or quench active coupling catalysts.

  • Neutralization: Add Saturated Ammonium Chloride (

    
    ) solution.
    
    • Mechanism:[4] Mildly acidic buffer that safely protonates basic species without generating excessive heat.

  • Separation: If a biphasic layer forms, separate the organic layer. This organic layer is your Halogenated Waste .

Waste Segregation & Packaging

This is the most critical step for regulatory compliance (RCRA) and facility safety.

Decision Logic: Disposal Workflow

The following diagram illustrates the decision-making process for disposing of 2-Bromo-4-chloro-1-ethynylbenzene.

DisposalWorkflow Start Start: Waste Identification 2-Bromo-4-chloro-1-ethynylbenzene StateCheck Physical State? Start->StateCheck PureSolid Pure Solid / Stock StateCheck->PureSolid Solid Mixture Reaction Mixture / Solution StateCheck->Mixture Liquid/Sludge MetalCheck Check Container: Is it Metal/Brass? PureSolid->MetalCheck Quench Perform Quench Protocol (Isopropanol/NH4Cl) Mixture->Quench Transfer TRANSFER IMMEDIATELY to Glass or HDPE MetalCheck->Transfer Yes (Risk!) Classify Classification: Halogenated Organic Waste MetalCheck->Classify No (Safe) Transfer->Classify Quench->Classify Labeling Labeling: 'Flammable', 'Toxic', 'Acetylene Hazard' Classify->Labeling Final Central Accumulation Area (Incineration) Labeling->Final

Figure 1: Decision tree for safe segregation and packaging of alkyne-functionalized halogenated waste.

Packaging Specifications
  • Primary Container: Amber Glass bottle (preferred) or High-Density Polyethylene (HDPE).

  • Cap: Teflon (PTFE) lined screw cap. Ensure the liner is intact to prevent solvent evaporation and thread corrosion.

  • Prohibited: Metal cans, steel drums (unless lined), or containers with brass/copper fittings.

Labeling Requirements

Affix a hazardous waste tag with the following details:

  • Chemical Name: 2-Bromo-4-chloro-1-ethynylbenzene (Solution or Solid).[7]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

  • Special Note: Write "Terminal Alkyne - Do Not Contact with Cu/Ag" on the label remarks.

Regulatory & Compliance (RCRA)

In the United States, this waste does not have a specific "P" or "U" listing but is regulated based on characteristics.

  • Waste Code D001 (Ignitable): If the waste is in a flammable solvent (Flash point < 60°C).

  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., DCM), it may carry F001/F002 codes.

  • Best Practice: Treat as Non-RCRA Regulated Halogenated Waste if pure, but most facilities manage it as Hazardous Chemical Waste requiring high-temp incineration.

Emergency Spill Procedures

Scenario: A 5g vial of solid 2-Bromo-4-chloro-1-ethynylbenzene shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Open fume hood sashes to max; close lab doors.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. Use a half-mask respirator with organic vapor/acid gas cartridges if dust is visible.

  • Containment:

    • Do not use a metal dustpan. Use a plastic scoop or stiff paper.

    • Cover the spill with a solvent adsorbent (e.g., vermiculite or commercial spill pads) if liquid/solution.

    • If solid, wet a paper towel with ethanol to wipe up dust (prevents airborne particles) and place in a plastic bag.

  • Disposal: Place all cleanup materials into a wide-mouth HDPE jar. Label as "Debris contaminated with Halogenated Alkyne."

References

  • U.S. Environmental Protection Agency (EPA). (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Rowan University. (n.d.). Chemical Compatibility for Waste Accumulation. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Bromo-4-chloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Profile & Risk Assessment

Chemical Identity:

  • Name: 2-Bromo-4-chloro-1-ethynylbenzene[1][2]

  • CAS: 1350535-10-2[1][2]

  • Structure: Halogenated Phenylacetylene

  • Physical State: Solid (Low melting point, often supplied as a crystalline solid or oil depending on purity/temperature).

The "Why" Behind the Safety (Mechanism of Hazard): To handle this compound safely, you must understand its dual-threat nature:

  • The Acetylenic Moiety (

    
    ):  This terminal alkyne is a high-energy functional group. It poses a latent explosion hazard  if heated under confinement or subjected to shock. Crucially, terminal acetylenes react with soft metals (Copper, Silver, Mercury) to form metal acetylides , which are highly sensitive primary explosives.
    
  • Halogenated Aromatic Core: The bromine and chlorine substituents increase lipophilicity, facilitating skin absorption. They also categorize the compound as Halogenated Waste , requiring segregated disposal to prevent the formation of toxic dioxins during improper incineration.

Regulatory Hazard Classification (GHS):

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][4][5][6][7]

  • H319: Causes serious eye irritation.[3][5][6][8][9]

  • H335: May cause respiratory irritation.[3][4][6]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for impermeability against the specific chemical properties of halogenated aromatics.

Protection ZoneStandard Protocol (Solid Handling) High-Risk Protocol (Solution/Scale-Up) Scientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness). Change every 30 mins.Silver Shield® (Laminate) under Nitrile. Halogenated aromatics can permeate standard nitrile over time. Laminate offers broad chemical resistance; the outer nitrile provides grip.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).[10]Face Shield + Goggles. Safety glasses are insufficient. The "ethynyl" group is an irritant; vapors or dust must be sealed away from the mucosa.
Respiratory Fume Hood (Face velocity 80-100 fpm).Respirator (P95/OV) if hood unavailable.H335 (Respiratory Irritation) dictates that zero dust/vapor should be inhaled.
Body Defense Cotton Lab Coat (Buttoned).Flame-Resistant (FR) Lab Coat. Acetylenes are combustible. In the event of a flash fire, standard polyester blends will melt into the skin.

Part 3: Operational Logistics & Handling Protocol

Storage Strategy (The "Cold & Dark" Rule)
  • Temperature: Store at 2–8°C . Higher temperatures accelerate polymerization of the alkyne.

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . Oxygen promotes oxidative degradation and potential peroxide formation on the alkyne bond.

  • Segregation: Keep strictly away from strong oxidizers and alkali metals .

Weighing & Transfer (Step-by-Step)
  • Equilibrate: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, hydrolyzing the compound or interfering with sensitive downstream catalysis (e.g., Sonogashira coupling).

  • Static Control: Use an antistatic gun or ionizer if the solid is fluffy/powdery. Static discharge is a potential ignition source for acetylenes.[9]

  • Tool Selection: Use Stainless Steel or Teflon spatulas. NEVER use Copper or Brass tools (Risk of explosive acetylide formation).

Reaction Setup (The "Blast Shield" Mandate)
  • Venting: Never heat a terminal alkyne in a closed system without a pressure relief valve.

  • Shielding: For reactions >1 gram or involving heating >50°C, place a polycarbonate blast shield in front of the hood sash. Acetylene polymerization can be exothermic and runaway.

Part 4: Emergency Response & Disposal Plan

Spill Cleanup Logic
  • Solid Spill: Do not sweep (creates dust). Wet wipe with a solvent-dampened pad (Acetone or DCM) and place in a sealed bag.

  • Liquid/Solution Spill: Absorb with Vermiculite or Sand.

    • Critical: Do NOT use paper towels for large spills of oxidizers, though for this specific organic compound, paper is acceptable if disposed of immediately to prevent solvent evaporation.

Waste Disposal (The "Halogenated" Stream)

This compound contains Chlorine and Bromine. It cannot go into the general organic waste stream.[11]

  • Categorization: Segregate into "Halogenated Organic Waste" .

  • Labeling: Explicitly list "2-Bromo-4-chloro-1-ethynylbenzene" on the tag.

  • Destruction: Professional high-temperature incineration with acid gas scrubbing (to capture HBr/HCl).

Part 5: Visualizations

Figure 1: Operational Safety Decision Tree

Caption: Logic flow for selecting PPE and engineering controls based on the physical state and scale of operation.

SafetyLogic Start Start: Handling 2-Bromo-4-chloro-1-ethynylbenzene StateCheck Check Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solution Solution (e.g., in DCM/THF) StateCheck->Solution ScaleCheck Check Scale Solid->ScaleCheck ActionSolvent Solvent Protocol: Check Glove Permeation (DCM requires Silver Shield) Solution->ActionSolvent SmallScale < 1 Gram ScaleCheck->SmallScale LargeScale > 1 Gram or Heated ScaleCheck->LargeScale ActionStandard Standard PPE: Double Nitrile Gloves Lab Coat Fume Hood SmallScale->ActionStandard ActionHigh High Hazard PPE: Blast Shield FR Lab Coat Laminate Gloves LargeScale->ActionHigh ActionSolvent->ActionStandard If solvent safe for nitrile

Figure 2: Waste Disposal Workflow

Caption: Segregation protocol to prevent contamination of non-halogenated waste streams.

WasteFlow WasteGen Waste Generation CheckHalogen Contains Halogens? (Cl, Br, I, F) WasteGen->CheckHalogen NonHalo General Organic Waste (Incineration) CheckHalogen->NonHalo No HaloStream Halogenated Waste Stream (High Temp + Scrubber) CheckHalogen->HaloStream Yes (This Compound) Labeling Label: 'Halogenated' List: 2-Bromo-4-chloro-1-ethynylbenzene HaloStream->Labeling

Part 6: References

  • PubChem. (n.d.). Compound Summary: 2-Bromo-4-chloro-1-ethynylbenzene.[1][2] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.